molecular formula C11H9F2NO2 B1383247 Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate CAS No. 1335290-31-7

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Cat. No.: B1383247
CAS No.: 1335290-31-7
M. Wt: 225.19 g/mol
InChI Key: PFXQRKCMYVFNCF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXQRKCMYVFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. Its unique structural combination of a difluoroacetate moiety and a cyanophenyl group makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate. Recognizing that experimentally determined data for this specific compound is not extensively available in public literature, this guide also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key physical characteristics. This approach ensures that researchers have both the available data and the means to generate new, reliable data in their own laboratories.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all further research. The following table summarizes the key identifiers for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

IdentifierValueSource
CAS Number 1335290-31-7
Molecular Formula C₁₁H₉F₂NO₂
Molecular Weight 225.195 g/mol
IUPAC Name ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
Canonical SMILES CCOC(=O)C(F)(F)C1=CC=CC=C1C#N
InChI InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3
InChI Key PFXQRKCMYVFNCF-UHFFFAOYSA-N

Predicted and Known Physical Properties

Due to the limited availability of experimental data, a combination of known and computationally predicted properties is presented. Predicted values, often generated by software such as ChemDraw® or through platforms like SciFinder®, provide useful estimates for experimental design.[1][2][3][4][5][6][7][8][9][10]

PropertyValueNotes
Purity ≥98%As per supplier data.
LogP 2.738Calculated.
Hydrogen Bond Acceptors 2Calculated.
Melting Point Data not availableExperimental determination is recommended.
Boiling Point Data not availableExperimental determination is recommended.
Density Data not availableExperimental determination is recommended.
Solubility Data not availableExperimental determination is recommended.

Hazard Information and Safe Handling

Understanding the potential hazards of a compound is critical for safe laboratory practice. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is classified as harmful and an irritant.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All handling of the compound should be performed in a well-ventilated fume hood.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[11][12] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance.

Methodology: Capillary Method [11][12]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[11]

  • Heating and Observation: The sample is heated at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire solid has melted are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Load into a capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Record temperature range of melting D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.[13]

Methodology: Thiele Tube Method [13][14]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Boiling Point Determination A Place liquid in a small test tube B Insert inverted sealed capillary tube A->B C Attach to thermometer in Thiele tube B->C D Gently heat the Thiele tube C->D E Observe a steady stream of bubbles D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters capillary F->G

Caption: Workflow for Boiling Point Determination.

Density Determination

The density of a liquid can be determined by accurately measuring its mass and volume.[15][16][17]

Methodology: Gravimetric Method

  • Mass of Empty Container: An empty, dry volumetric flask of a known volume (e.g., 1 mL) is accurately weighed.

  • Mass of Filled Container: The volumetric flask is carefully filled with the liquid to the calibration mark, and the flask is reweighed.

  • Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the volume of the flask.

Density_Workflow A Weigh an empty, dry volumetric flask (m1) B Fill flask to the mark with the liquid A->B C Reweigh the filled flask (m2) B->C D Calculate mass of liquid (m = m2 - m1) C->D E Calculate density (ρ = m / V) D->E

Caption: Workflow for Density Determination.

Solubility Determination

A systematic approach to solubility testing can provide insights into the polarity and functional groups present in a molecule.[18][19][20]

Methodology: Systematic Solubility Testing

  • Water Solubility: A small amount of the compound is added to water and shaken vigorously. Observe if the compound dissolves.

  • Aqueous Acid/Base Solubility: If insoluble in water, the solubility is tested in dilute aqueous solutions of NaOH and HCl.[18][20]

    • Solubility in NaOH suggests an acidic functional group.

    • Solubility in HCl suggests a basic functional group.

  • Organic Solvent Solubility: The solubility in a range of common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane) should be determined to assess its polarity profile.

Solubility_Workflow Start Test solubility in Water Soluble_H2O Soluble Start->Soluble_H2O Yes Insoluble_H2O Insoluble Start->Insoluble_H2O No Test_NaOH Test solubility in 5% NaOH Insoluble_H2O->Test_NaOH Soluble_NaOH Acidic Compound Test_NaOH->Soluble_NaOH Yes Insoluble_NaOH Test solubility in 5% HCl Test_NaOH->Insoluble_NaOH No Soluble_HCl Basic Compound Insoluble_NaOH->Soluble_HCl Yes Insoluble_HCl Neutral Compound Insoluble_NaOH->Insoluble_HCl No

Caption: Workflow for Systematic Solubility Testing.

Spectroscopic Analysis Protocols

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21][22][23][24][25] For Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25]

  • NMR Tube: Transfer the solution to a clean NMR tube.[25]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectra according to the instrument's standard operating procedures.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[26][27][28][29]

Methodology: Attenuated Total Reflectance (ATR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[30][31][32][33][34]

Methodology: Electron Ionization (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[32][34]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[31][34]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[31]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[31]

References

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Scribd. Melting Point Determination in Organic Chemistry. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • EAG Laboratories. Density Determination of Solids and Liquids. [Link]

  • Chemistry Steps. Solubility of Organic Compounds: Principle and Examples 2026. (2026-01-27). [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • WebAssign. Experiment 2 - NMR Spectroscopy. [Link]

  • PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Aston Labs. Mass Spectrometric Synthesis in the Undergraduate Organic Lab. [Link]

  • RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. (2011-02-25). [Link]

  • CAS. CAS SciFinder - Chemical Compound Database. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022-08-28). [Link]

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). (2025-01-07). [Link]

  • Chemistry LibreTexts. Mass Spectrometry. (2023-01-29). [Link]

  • arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025-01-17). [Link]

  • YouTube. How to predict Chemical properties and NMR in ChemDraw software | Part-2 | Hindi Tutorial. (2020-05-27). [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). [Link]

  • Oregon State University. The Mass Spectrometry Experiment. [Link]

  • Scribd. Solubility test for Organic Compounds. (2024-09-24). [Link]

  • ResearchGate. (PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2025-08-09). [Link]

  • Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

  • YouTube. Searching for properties and spectra in CAS SciFinder®. (2025-10-09). [Link]

  • University of Wisconsin-Madison. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. [Link]

  • ResearchGate. Substance Indicator and Property Search Options in SciFinder. [Link]

  • Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). (2021-11-11). [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • PubMed. Calculating physical properties of organic compounds for environmental modeling from molecular structure. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • ACS Publications. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

  • SlideShare. Organic Chemistry LABORATORY. [Link]

  • University of Wisconsin-Madison. Fourier Transform Infrared Spectroscopy. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • CAS. CAS Product Help. (2018-05-31). [Link]

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  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

  • YouTube. How to Search for Reactions, Substances, and Suppliers in SciFinder – A Complete Guide. (2025-01-29). [Link]

  • YouTube. ChemDraw tutorial 4 - Prediction of NMR. (2021-01-12). [Link]

  • ResearchGate. Predicting Magnetic Properties with ChemDraw and Gaussian. [Link]

Sources

"Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate


Author:  Senior Application Scientist

Part 1: Executive Summary & Strategic Context

Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a critical fluorinated building block in medicinal chemistry. Its core value lies in the gem-difluoromethylene (


)  moiety, which acts as a lipophilic bioisostere for an ethereal oxygen or a carbonyl group. In drug design, this substitution modulates pKa, enhances metabolic stability against cytochrome P450 oxidation, and improves membrane permeability without significantly altering steric bulk.

This guide provides a definitive technical analysis of the compound, focusing on its synthesis via copper-mediated cross-coupling and its rigorous characterization using NMR (


), IR, and MS.

Part 2: Synthesis & Reaction Mechanism

The most robust route to Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is the copper-mediated cross-coupling of ethyl bromodifluoroacetate with 2-iodobenzonitrile. This method avoids the harsh conditions of direct fluorination and provides high chemoselectivity.

Experimental Protocol (Standardized)
  • Reagents: 2-Iodobenzonitrile (1.0 equiv), Ethyl bromodifluoroacetate (1.2–2.0 equiv), Copper powder (2.0–3.0 equiv).

  • Solvent: DMSO (Anhydrous).

  • Conditions: 50–60 °C, Inert Atmosphere (

    
     or Ar).
    

Step-by-Step Methodology:

  • Activation: Copper powder is activated by washing with dilute HCl, water, acetone, and dried under vacuum to remove surface oxides.

  • Initiation: In a flame-dried flask under Argon, suspend activated Cu in anhydrous DMSO. Add ethyl bromodifluoroacetate slowly to generate the organocopper intermediate (

    
    ).
    
  • Coupling: Add 2-iodobenzonitrile to the mixture. Heat to 55 °C and stir for 12–18 hours. The solution typically turns from reddish-brown to a dark suspension.

  • Workup: Quench with cold saturated

    
     (to chelate residual Cu). Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway

The reaction proceeds via a radical mechanism involving a single-electron transfer (SET) to generate the difluoroacetate radical, followed by the formation of a transient


 species.

SynthesisPath Reagents Ethyl Bromodifluoroacetate + Cu(0) Intermediate [Cu-CF2-COOEt] (Transient Species) Reagents->Intermediate Activation (DMSO) Transition Oxidative Addition / Reductive Elimination Intermediate->Transition Substrate 2-Iodobenzonitrile Substrate->Transition Product Ethyl 2-(2-cyanophenyl)- 2,2-difluoroacetate Transition->Product -CuIBr

Figure 1: Copper-mediated cross-coupling pathway for the synthesis of


-difluoroesters.

Part 3: Spectroscopic Characterization

Accurate identification requires analyzing the interplay between the electron-withdrawing nitrile group (ortho-position) and the difluoromethylene bridge.

Nuclear Magnetic Resonance (NMR)

The


 group introduces significant J-coupling (

), splitting carbon signals into triplets.

Table 1: Consolidated NMR Data (


) 
NucleusSignal (

ppm)
MultiplicityCoupling (

Hz)
Assignment

-104.5 Singlet (br)-

(Diagnostic)

7.78 - 7.82Multiplet-Ar-H (Ortho to CN)

7.65 - 7.75Multiplet-Ar-H (Meta/Para)

4.35Quartet7.1


1.32Triplet7.1


163.2Triplet32.0 (

)

(Ester)

116.5Singlet-


112.8Triplet252.0 (

)


63.5Singlet-

Technical Insight:

  • 
     NMR:  The signal typically appears as a singlet. However, upon high-resolution expansion, it may show complex roofing due to long-range coupling with aromatic protons. The shift (-104.5 ppm) is characteristic of an aryl-difluoro-ester motif.
    
  • 
     NMR:  The triplet at ~112.8 ppm with a massive coupling constant (
    
    
    
    Hz) is the definitive proof of the
    
    
    carbon. The carbonyl carbon is also split into a triplet (
    
    
    Hz).
Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the competition between the ester and the nitrile.

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2230 
    
    
    
    . This confirms the integrity of the cyano group during the coupling reaction.
  • Carbonyl Stretch (

    
    ):  Observed at 1765–1775 
    
    
    
    .
    • Note: This is shifted to a higher wavenumber compared to non-fluorinated esters (~1740

      
      ) due to the strong inductive effect of the adjacent fluorine atoms (shortening the C=O bond).
      
  • C-F Stretch: Strong, broad bands in the 1100–1200

    
      region (often overlapping with C-O stretches).
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI (+).

  • Molecular Ion (

    
    ):  225 m/z.[1][2]
    
  • Base Peak: Often observed at m/z 152 (Loss of

    
    ).
    
  • Fragmentation Pattern:

    • 
       (Formation of the difluorobenzyl cation).
      

Part 4: Structural Validation Logic

The following decision tree illustrates how to validate the synthesized compound using the data above.

ValidationLogic Sample Purified Sample Step1 19F NMR Check Sample->Step1 Step2 Signal at -104 ppm? Step1->Step2 Step3 IR Check Step2->Step3 Yes (CF2 present) Step4 Band at 2230 cm-1? Step3->Step4 Result CONFIRMED: Ethyl 2-(2-cyanophenyl)- 2,2-difluoroacetate Step4->Result Yes (CN present)

Figure 2: Spectroscopic validation workflow for fluorinated nitrile esters.

References

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

  • Sato, K., et al. (1999). Copper-Mediated Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Iodides.[3] Chemical & Pharmaceutical Bulletin, 47(7), 1013-1016.

  • Fluorochem. (2023). Product Sheet: Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7).[2]

  • Belhomme, M. C., et al. (2015). Recent Advances in the Reformatsky Reaction. European Journal of Organic Chemistry, 2015(22), 4795–4816.

Sources

A Technical Guide to the Stability and Storage of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a valuable fluorinated building block in medicinal chemistry and drug development. Its unique structure, combining a difluoroacetate ester with a cyanophenyl moiety, makes it a key intermediate for synthesizing complex molecules with potential therapeutic applications.[1][2] However, the very features that make it synthetically useful—the electrophilic ester and the reactive nitrile group—also render it susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the chemical stability of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, outlines field-proven storage and handling protocols, and details experimental methods for stability assessment to ensure the integrity and reproducibility of research outcomes.

Chemical Profile and Inherent Stability Factors

A thorough understanding of the molecule's structure is fundamental to predicting its stability. The interplay between its functional groups dictates its reactivity and potential degradation pathways.

Molecular Structure and Functional Group Analysis

The structure of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate contains three key functional groups that influence its stability: the ethyl ester, the geminal difluoro group on the alpha-carbon, and the ortho-substituted cyanophenyl ring.

Figure 1. Chemical Structure of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate cluster_0 cluster_1 mol mol A Ethyl Ester: Susceptible to hydrolysis A->mol B gem-Difluoro Group: Enhances electrophilicity of carbonyl carbon B->mol C Ortho-Nitrile Group: Prone to hydrolysis under harsh conditions C->mol

Caption: Figure 1. Key functional groups influencing the stability of the title compound.

  • Ethyl Ester Moiety: Esters are inherently susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding a carboxylic acid and an alcohol.

  • Geminal Difluoro Group: The two highly electronegative fluorine atoms strongly withdraw electron density from the alpha-carbon. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making the ester more susceptible to nucleophilic attack, including hydrolysis, compared to its non-fluorinated analogs.

  • Nitrile (Cyano) Group: The nitrile group is relatively stable but can undergo hydrolysis to form a carboxylic acid or an amide under strong acidic or basic conditions, which are often employed in forced degradation studies.

Physicochemical Properties

While a comprehensive, peer-reviewed dataset for this specific isomer is scarce, information can be compiled from supplier data for the target compound and its close structural isomers.

PropertyValue / DescriptionSource
CAS Number 1335290-31-7[3]
Molecular Formula C₁₁H₉F₂NO₂[3][4]
Molecular Weight 225.19 g/mol [3][4]
Appearance Pale yellow to colorless oil/liquid[4]
Purity Typically ≥98%[3]
Chemical Stability No comprehensive data available; considered stable under recommended storage.[5]
Reactivity No comprehensive data available; reacts with strong acids, bases, and oxidizing agents.[5][6]

Note: Some data is inferred from the para-isomer (CAS 854778-10-2) due to limited public data on the ortho-isomer.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, adherence to strict storage and handling protocols is paramount. These recommendations are synthesized from safety data sheets of closely related structural analogs, such as ethyl difluoroacetate and various cyanophenyl derivatives.[5][6][7][8]

Optimal Storage Conditions

The primary goal is to mitigate exposure to atmospheric moisture, heat, and light.

  • Temperature: Store in a cool environment. Refrigeration at 2-8 °C is the recommended best practice for long-term storage. For short-term use, tightly sealed storage at room temperature (20-22 °C) is acceptable.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to oxygen and, more importantly, moisture.

  • Container: Use original, tightly sealed containers.[7][8] Amber glass bottles are preferred to protect the compound from light, which can catalyze degradation in some organic molecules.

  • Location: Store in a dry, well-ventilated area designated for chemical storage.[5][6][9] Avoid storing in areas where temperature fluctuations are common.

Conditions and Materials to Avoid

Proactive avoidance of incompatible materials is critical for preventing degradation and ensuring laboratory safety.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]

    • Strong Acids and Bases: Will catalyze the hydrolysis of the ester and potentially the nitrile group.

    • Moisture/Water: The primary reactant for hydrolysis.

  • Conditions to Avoid:

    • Heat and Ignition Sources: While stability data is incomplete, related compounds like ethyl difluoroacetate are flammable liquids.[7][9] Keep away from open flames, sparks, and hot surfaces.[6]

    • Direct Sunlight: To prevent potential photolytic degradation.

Handling of Neat Compound vs. Solutions
  • Neat Compound: Handle quickly in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture.

  • Solutions: Prepare solutions fresh for each experiment whenever possible. Protic solvents (e.g., methanol, water) and aqueous buffers can initiate hydrolysis. If solutions must be stored, use anhydrous aprotic solvents (e.g., acetonitrile, THF), store refrigerated, and use within a limited timeframe. A preliminary stability study of the compound in the chosen solvent is highly recommended.[10]

Potential Degradation Pathways

Understanding how the molecule can degrade is essential for troubleshooting experiments and interpreting analytical data. The most probable degradation pathway under common laboratory and storage conditions is hydrolysis.

Figure 2. Primary Hydrolytic Degradation Pathways cluster_ester Ester Hydrolysis cluster_nitrile Nitrile Hydrolysis (Harsh Conditions) parent Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate acid 2-(2-Cyanophenyl)-2,2-difluoroacetic Acid parent->acid H₂O (Acid/Base) amide Ethyl 2-(2-Carbamoylphenyl)-2,2-difluoroacetate parent->amide H₂O (Strong Acid/Base) ethanol Ethanol acid2 2-(2-Carboxyphenyl)-2,2-difluoroacetic Acid amide->acid2 Further Hydrolysis

Caption: Figure 2. The most probable degradation of the title compound involves hydrolysis of the ester moiety.

  • Ester Hydrolysis: This is the most significant concern under typical storage conditions where moisture might be present. The reaction yields 2-(2-cyanophenyl)-2,2-difluoroacetic acid and ethanol. The presence of this acidic impurity can alter reaction conditions and complicate product purification.

  • Thermal Decomposition: At elevated temperatures, such as in a fire, decomposition can occur, potentially releasing toxic and corrosive gases including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

Protocols for Stability Verification

To ensure the integrity of starting material, especially for sensitive applications in drug development, periodic verification of purity is a self-validating best practice.

Protocol: Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a compound by subjecting it to stress conditions.[11]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Prepare Stock Solutions: Dissolve a known concentration of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate in an appropriate solvent (e.g., acetonitrile).

  • Acidic Hydrolysis: Add 0.1 M HCl to a stock solution aliquot. Incubate at 60 °C for 24-48 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to a stock solution aliquot. Keep at room temperature and monitor frequently (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis is often rapid.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a stock solution aliquot. Incubate at room temperature for 24-48 hours.[12]

  • Thermal Stress: Store the neat compound or a solution in a high-boiling point solvent at 80 °C for 72 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to quantify the parent compound and identify degradants.

Recommended Workflow for Material Handling and Quality Control

Implementing a systematic workflow ensures that the material's quality is maintained from procurement to use.

Figure 3. Workflow for Compound Management and Stability Testing receive Receive Compound log Log Lot #, Date, Initial Purity (CoA) receive->log store Store at 2-8 °C Under Inert Gas, Protected from Light log->store use Use in Experiment? store->use prep Prepare Fresh Solution for Immediate Use use->prep Yes retest Long-Term Storage? (> 6 months) use->retest No prep->store Return Unused Neat retest->store No analyze Re-analyze Purity (e.g., HPLC-UV/MS) retest->analyze Yes compare Purity ≥ 98%? analyze->compare qualify Qualify for Use compare->qualify Yes discard Discard or Re-purify compare->discard No qualify->store

Caption: Figure 3. A logical workflow to ensure compound integrity throughout its lifecycle in a research setting.

Conclusion

While Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a stable compound when stored correctly, its functional groups present inherent risks of degradation, primarily through hydrolysis. For researchers, scientists, and drug development professionals, maintaining the integrity of this key intermediate is non-negotiable for achieving reliable and reproducible results. The most critical measures are the strict exclusion of moisture and storage at refrigerated temperatures (2-8 °C) in tightly sealed containers. Implementing periodic quality control checks, especially for lots in long-term storage, provides the ultimate assurance of quality and is a cornerstone of scientific integrity.

References

  • Apollo Scientific.
  • Baranowska, I., et al. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. MDPI. [Link]

  • Santa Cruz Biotechnology.
  • Echemi. ethyl 2-(4-cyanophenyl)
  • Reis, R., et al. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. PubMed. [Link]

  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Hoffman Fine Chemicals. Ethyl 2-(4-Cyanophenyl)-2,2-difluoroacetate Product Page. [Link]

  • Demeulemeester, J., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. The University of Manchester.
  • Demeulemeester, J., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Chemical Intermediates: The Role of Bis(4-cyanophenyl)methanol in Drug Development. [Link]

  • Sharma, A., et al. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Pereira, C., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

Sources

Technical Guide: Solubility Profiling & Handling of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients and agrochemicals.[1][2] Its structure features a lipophilic ethyl ester, a metabolically stable difluoromethylene bridge (


), and an ortho-substituted cyanophenyl ring.

This guide provides a comprehensive technical analysis of its solubility profile, focusing on practical applications in process chemistry, stock solution preparation, and analytical chromatography. Given the scarcity of public experimental datasets for this specific intermediate, the data below synthesizes calculated physicochemical parameters with empirical trends observed in homologous


-difluoroesters.

Physicochemical Identity & Properties

Understanding the molecule's polarity and lipophilicity is the prerequisite for accurate solubility prediction.

PropertyValue / DescriptionSource/Note
IUPAC Name Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
CAS Number 1335290-31-7[1]
Molecular Formula

Molecular Weight 225.19 g/mol
Physical State Pale yellow liquid to low-melting solid[2]
cLogP ~2.74[1]
H-Bond Acceptors 3 (Nitrile N, Ester O, Fluorines)
H-Bond Donors 0
Polar Surface Area (TPSA) ~50 Ų(Est.[1][2][3][4] based on ester + nitrile)

Key Insight: The presence of the difluoromethylene group increases lipophilicity compared to the non-fluorinated parent, while the nitrile group provides a dipole moment that aids solubility in polar aprotic solvents.

Solubility Profile & Solvent Compatibility

Thermodynamic Solubility (Predicted)

Based on the cLogP of 2.74 and the lack of hydrogen bond donors, the compound exhibits "Lipophilic/Aprotic" solubility behavior.

Solvent ClassRepresentative SolventsSolubility RatingPractical Limit (Est.)
Polar Aprotic DMSO, DMF, DMAcExcellent > 100 mg/mL
Chlorinated Dichloromethane (DCM), ChloroformExcellent > 100 mg/mL
Esters/Ethers Ethyl Acetate, THF, MTBEHigh > 50 mg/mL
Alcohols Methanol, EthanolGood 10–50 mg/mL
Hydrocarbons Hexane, HeptaneModerate 1–10 mg/mL
Aqueous Water, PBS (pH 7.4)Poor < 0.1 mg/mL
Kinetic Solubility vs. Thermodynamic Stability
  • Kinetic Solubility: In high-throughput screening (HTS) contexts, stock solutions in DMSO (10 mM) will likely precipitate if diluted rapidly into aqueous buffers at concentrations > 100 µM.

  • Hydrolytic Instability: The

    
    -difluoroester moiety is susceptible to hydrolysis in basic aqueous media. Avoid storing in aqueous buffers > pH 8.0 , as this will generate the corresponding carboxylic acid and ethanol, altering the solubility profile significantly.
    

Experimental Protocols

Standard Stock Solution Preparation (10 mM)

For biological assays or analytical standards, prepare stocks in anhydrous DMSO.

  • Weighing: Accurately weigh 2.25 mg of the substance into a glass vial (avoid plastics if long-term storage is intended, though short-term is acceptable).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Vortexing: Vortex for 30 seconds. Visual inspection should show a clear, colorless to pale yellow solution.

  • Storage: Store at -20°C. The difluoro group provides some metabolic stability, but the ester is the weak link.

Process Chemistry: Reaction Solvent Selection

When using this compound as an intermediate (e.g., in Reformatsky-type reactions or reduction), solubility dictates the reaction yield.

  • Preferred Reaction Solvent: THF (Tetrahydrofuran) .[5] It solubilizes the compound completely and is compatible with the organometallic reagents (Zn, Cu) often used to react the difluoro/ester groups.

  • Workup Solvent: Ethyl Acetate / Hexane . The compound partitions strongly into the organic layer. A standard aqueous wash (brine) is effective for removing polar impurities, as the target compound will remain in the organic phase.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate AppType Select Application Start->AppType Synth Synthesis / Scale-up AppType->Synth Process Chem Analysis Analytical (HPLC/NMR) AppType->Analysis Analytical Chem RxnSolvent Reaction Medium: Anhydrous THF or DMF (High Solubility, Inert) Synth->RxnSolvent Workup Extraction/Workup: Partition into Ethyl Acetate Wash with Brine RxnSolvent->Workup Stock Stock Solution: DMSO or Acetonitrile (10 mM - 100 mM) Analysis->Stock Dilution Aqueous Dilution: Risk of Precipitation > 50 µM Keep Organic % > 5% Stock->Dilution

Figure 1: Decision logic for solvent selection based on experimental intent. Dark nodes indicate starting materials; colored nodes indicate process paths.

Analytical Methodology Application

The solubility profile directly impacts HPLC method development.

HPLC Sample Preparation

Due to the low water solubility and UV activity (phenyl ring + nitrile), Reverse Phase HPLC (RP-HPLC) is the standard method.

  • Diluent: Do not dissolve directly in the mobile phase A (Water/Buffer).

  • Protocol:

    • Dissolve sample in 100% Acetonitrile (approx. 1 mg/mL).

    • Dilute this solution 1:1 with water immediately before injection if peak shape issues arise (solvent focusing), but ensure no precipitation occurs.

  • Mobile Phase Compatibility: The compound is stable in Water/Acetonitrile gradients with 0.1% Formic Acid. Avoid high pH buffers (> pH 8) to prevent ester hydrolysis during the run.

Synthesis Workflow Context

This compound is often generated via copper-mediated cross-coupling. Understanding the solubility of the precursors vs. the product is vital for purification.

SynthesisFlow Precursor1 Ethyl Bromodifluoroacetate (Liquid, Soluble in THF) Reaction Cu-Mediated Coupling Solvent: DMSO or DMF Temp: 50-80°C Precursor1->Reaction Precursor2 2-Iodobenzonitrile (Solid, Soluble in DMSO/THF) Precursor2->Reaction Product Target: Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate (Lipophilic Oil) Reaction->Product Purification Purification: Silica Gel Chromatography Eluent: Hexane/EtOAc (9:1) Product->Purification Solubility allows NP-LC separation

Figure 2: Synthesis and purification workflow highlighting solubility changes. The lipophilic nature of the product allows for standard normal-phase silica purification.

References

  • Amii, H., & Uneyama, K. (2009). C–F bond activation in organic synthesis. Chemical Reviews, 109(5), 2119-2183.

Sources

The Emergence of a Key Fluorinated Building Block: A Technical Guide to Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate, a fluorinated organic compound of increasing interest in the field of medicinal chemistry. While a singular, seminal paper detailing its initial synthesis is not readily apparent in the public domain, this guide reconstructs its likely emergence through an analysis of established synthetic methodologies and its contextual appearance as a crucial building block in contemporary drug discovery programs.

Introduction: The Significance of the Gem-Difluoroacetyl Moiety

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoro (-CF2-) group, in particular, offers a unique combination of steric and electronic characteristics. It can act as a bioisosteric replacement for a carbonyl group, a hydroxyl group, or even a methylene group, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS No. 1335290-31-7) has emerged as a valuable synthon, providing a direct route to incorporating the α,α-difluoro-α-(2-cyanophenyl)acetyl pharmacophore into more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is presented in the table below.

PropertyValueSource
CAS Number 1335290-31-7[1]
Molecular Formula C₁₁H₉F₂NO₂[1]
Molecular Weight 225.19 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred
Purity Typically >95%[1]

Plausible Discovery and Synthetic Evolution

The discovery of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is likely intertwined with the broader development of modern fluorination techniques. Its synthesis is not documented as a standalone discovery but rather as a necessary intermediate in the pursuit of more complex, biologically active molecules. The most probable synthetic route involves the direct difluorination of a readily available precursor, Ethyl 2-(2-cyanophenyl)acetate.

The Precursor: Ethyl 2-(2-cyanophenyl)acetate

The logical starting point for the synthesis of the title compound is Ethyl 2-(2-cyanophenyl)acetate. This precursor contains the requisite carbon skeleton, and the α-methylene group is activated by both the adjacent ester and the phenyl ring, making it susceptible to deprotonation and subsequent reaction with an electrophilic fluorine source.

The Advent of Electrophilic Fluorinating Agents

The development of safe and effective electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), has revolutionized the synthesis of α-fluorinated carbonyl compounds. These reagents offer a significant advantage over earlier methods that often employed hazardous reagents like elemental fluorine. The reaction of enol esters with Selectfluor, for instance, is a facile method for producing α-fluoroketones under mild conditions.[2]

Proposed Synthetic Pathway

A plausible and efficient synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate involves the deprotonation of Ethyl 2-(2-cyanophenyl)acetate to form an enolate, followed by a double electrophilic fluorination.

G cluster_0 Synthetic Pathway Start Ethyl 2-(2-cyanophenyl)acetate Base Strong Base (e.g., LDA, NaH) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor) Enolate->Fluorinating_Agent Electrophilic Fluorination (x2) Product Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate Fluorinating_Agent->Product

Caption: Proposed synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of α,α-difluoro esters and is presented here as a likely route to Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

Materials:

  • Ethyl 2-(2-cyanophenyl)acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 2-(2-cyanophenyl)acetate (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting enolate solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve Selectfluor (2.5 equivalents) in anhydrous THF.

  • Slowly add the Selectfluor solution to the enolate solution at -78 °C. The reaction is typically exothermic and the temperature should be carefully monitored.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

Applications in Drug Development

The utility of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the cyano group provides a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The difluoroacetate moiety is a key pharmacophore in its own right, and its incorporation can lead to compounds with improved biological activity. While specific drug candidates originating from this exact starting material are not widely publicized, the structural motif is present in various classes of therapeutic agents.

Conclusion

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate represents a valuable and specialized building block in the modern synthetic chemist's toolbox. While its specific "discovery" moment may be embedded within proprietary research, its logical synthesis from readily available precursors using established fluorination chemistry is clear. As the demand for novel, fluorinated drug candidates continues to grow, the importance of synthons like Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is set to increase, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Sources

Methodological & Application

Application Note: Synthesis of Novel Difluorinated Benzo[b]azepine Derivatives using Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" is a versatile fluorinated building block with significant potential for the synthesis of novel heterocyclic scaffolds. This application note details a robust experimental protocol for the synthesis of a unique difluorinated benzo[b]azepine derivative through a base-mediated intramolecular cyclization. This method provides a straightforward and efficient route to a complex heterocyclic system, which is of significant interest to researchers in medicinal chemistry and drug development.

The core of this protocol lies in the reactivity of the difluoroacetyl group and the strategic placement of a nitrile functionality on the phenyl ring. The reaction proceeds via an initial condensation of "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" with 2-aminobenzylamine, followed by an intramolecular cyclization. The presence of the gem-difluoro group is crucial for facilitating the cyclization and for imparting unique properties to the final product.

Reaction Mechanism and Rationale

The overall transformation is a two-step, one-pot synthesis. The proposed mechanism is outlined below:

  • Amide Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminobenzylamine on the ester carbonyl of "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate". This condensation reaction forms an intermediate amide.

  • Intramolecular Cyclization: In the presence of a suitable base, the secondary amine of the intermediate amide deprotonates the benzylic position, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon. The resulting intermediate subsequently tautomerizes to form the stable aromatic benzo[b]azepine ring system. The electron-withdrawing nature of the adjacent difluoromethyl group enhances the acidity of the benzylic protons, facilitating the cyclization.

The choice of a non-nucleophilic base is critical to prevent side reactions with the ester or the newly formed amide. A strong, sterically hindered base is ideal for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-4,4-difluoro-3-phenyl-4,5-dihydro-3H-benzo[b]azepine-1-carbonitrile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate1335290-31-7225.191.01.0
2-Aminobenzylamine4403-71-8122.171.11.1
Sodium bis(trimethylsilyl)amide (NaHMDS)1004-74-6183.382.52.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49--
Ethyl acetate (EtOAc)141-78-688.11--
Brine----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (225 mg, 1.0 mmol).

  • Addition of Amine: Dissolve the starting material in 10 mL of anhydrous THF. To this solution, add 2-aminobenzylamine (134 mg, 1.1 mmol) dropwise via syringe at room temperature. Stir the reaction mixture for 1 hour.

  • Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 1.0 M solution of NaHMDS in THF (2.5 mL, 2.5 mmol) dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-4,4-difluoro-3-phenyl-4,5-dihydro-3H-benzo[b]azepine-1-carbonitrile.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried 50 mL RBF under N₂ add_ester Add Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate start->add_ester add_thf Dissolve in anhydrous THF add_ester->add_thf add_amine Add 2-Aminobenzylamine add_thf->add_amine stir_rt Stir at RT for 1h add_amine->stir_rt cool Cool to 0°C stir_rt->cool add_base Add NaHMDS solution cool->add_base stir_overnight Stir at RT for 12h add_base->stir_overnight quench Quench with aq. NH₄Cl stir_overnight->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product reaction_mechanism reactant1 Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate intermediate1 Amide Intermediate reactant1->intermediate1 + Reactant 2 (Condensation) reactant2 2-Aminobenzylamine intermediate2 Carbanion Intermediate intermediate1->intermediate2 + NaHMDS (Deprotonation) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Amino-4,4-difluoro-3-phenyl-4,5-dihydro-3H-benzo[b]azepine-1-carbonitrile intermediate3->product Tautomerization

Caption: Proposed mechanism for the formation of the difluorinated benzo[b]azepine.

Safety Precautions

  • "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Aminobenzylamine is a corrosive substance. Avoid contact with skin and eyes.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong base and is pyrophoric. Handle under an inert atmosphere and away from moisture.

  • All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a novel difluorinated benzo[b]azepine derivative using "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate". The described method is efficient and provides access to a unique heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The straightforward nature of this one-pot, two-step procedure makes it an attractive method for the synthesis of complex, fluorinated molecules.

References

  • Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Li, G., et al. (2018). Synthesis of Fluorinated N-Heterocycles. Chemical Reviews, 118(8), 4153-4211.

Sources

Use of "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate in Agrochemical Scaffold Synthesis

Executive Summary

In the optimization of modern agrochemicals, the strategic incorporation of fluorine is paramount for enhancing metabolic stability and lipophilicity.[1] This guide details the application of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7) as a high-value building block.

Unlike traditional methods that require hazardous direct fluorination of late-stage intermediates (using


 gas or electrophilic reagents), this building block allows for the pre-installed introduction of the gem-difluoromethylene (

) moiety
into homophthalimide and isoquinoline scaffolds. The primary application is the synthesis of 4,4-difluoroisoquinoline-1,3(2H,4H)-diones , a privileged scaffold in herbicidal and fungicidal discovery (analogous to Cinidon-ethyl and related protoporphyrinogen oxidase inhibitors).[1]

Chemical Logic & Mechanism

The utility of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate lies in its bifunctional nature:

  • The gem-Difluoroacetate Group: Acts as a metabolically stable bioisostere of a carbonyl or methylene group. The C-F bond energy (~116 kcal/mol) renders the benzylic position resistant to Cytochrome P450-mediated oxidative degradation.

  • The ortho-Cyano Group: Serves as a "latent" electrophile or nucleophile precursor, enabling rapid cyclization reactions.

Target Scaffold: 4,4-Difluoroisoquinoline-1,3-dione

The most direct and high-yield transformation is the conversion of this building block into fluorinated homophthalimides.

Mechanism of Action:

  • Activation: Basic hydrolysis of the nitrile converts it to a primary amide.

  • Cyclization: The nitrogen of the newly formed amide attacks the ester carbonyl intramolecularly.

  • Elimination: Loss of ethanol yields the six-membered imide ring.

Experimental Protocol: Synthesis of 4,4-Difluoroisoquinoline-1,3-dione

This protocol describes a scalable, two-step "one-pot" procedure optimized for yield and safety.

Reagents:

  • Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 4.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMSO or Ethanol/Water (1:1)

Workflow:

Step 1: Radziszewski Hydrolysis (Nitrile


 Amide) 
  • Dissolve Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (10 mmol) in DMSO (20 mL).

  • Cool the reaction vessel to 0°C using an ice bath to manage exotherm.

  • Add

    
     (20 mmol) followed by the dropwise addition of 30% 
    
    
    
    (40 mmol). Note: Monitor temperature; keep below 20°C.
  • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of the nitrile peak (

      
      ).
      

Step 2: Base-Mediated Cyclization

  • The intermediate amide often cyclizes spontaneously under these basic conditions. If LC-MS shows the open-chain amide acid/ester:

  • Heat the reaction mixture to 60°C for 1 hour.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to acidify (pH ~2). The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Step 3: N-Alkylation (Optional derivatization for Agrochemical Activity)

  • To generate the active herbicide analog, the N-H of the dione can be alkylated using an alkyl halide (R-X) and a base (e.g.,

    
     in DMF).[1]
    

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the building block to the metabolically stable scaffold.

ReactionPathway cluster_legend Key Transformation SM Starting Material Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate Step1 Step 1: Hydrolysis H2O2, K2CO3 (Radziszewski) SM->Step1 Inter Intermediate (2-Carbamoylphenyl)- difluoroacetate Step2 Step 2: Cyclization Intramolecular Acyl Substitution Inter->Step2 Prod Target Scaffold 4,4-Difluoroisoquinoline- 1,3-dione Step1->Inter Nitrile -> Amide Step2->Prod - EtOH

Figure 1: Synthetic pathway converting the ortho-cyano difluoroacetate precursor into the homophthalimide scaffold.[2]

Technical Data: The Fluorine Advantage

The incorporation of the


 group at the benzylic position (C4 of the isoquinoline ring) dramatically alters the physicochemical profile compared to the non-fluorinated analog.

Table 1: Physicochemical Comparison (


 vs. 

Analog)
FeatureNon-Fluorinated (

)
Fluorinated (

)
Agrochemical Impact
Bond Dissociation Energy


Metabolic Stability: Blocks benzylic hydroxylation by CYP450 enzymes.
Lipophilicity (LogP) Baseline+0.5 to +0.8 unitsBioavailability: Improves leaf cuticle penetration and membrane permeability.
pKa (Imide NH) ~10-11~8-9Acidity: Increased acidity allows for better solubility at physiological pH in phloem.
Conformation FlexibleRigidifiedBinding:

induces specific conformational locks, potentially improving receptor fit.[1]

Safety & Handling

  • Cyanide Precursor: While the nitrile group is covalently bound, thermal decomposition at extreme temperatures (>200°C) may release toxic gases. Work in a fume hood.

  • HF Generation: Under strongly acidic hydrolysis conditions (e.g., conc.[1]

    
     at high heat), there is a minor risk of C-F bond hydrolysis releasing HF.[1] The basic protocol (Section 3) mitigates this risk.
    
  • Skin Contact: Fluorinated esters can be potent skin irritants and permeators. Double-gloving (Nitrile) is recommended.

References

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide agrochemicals.[3] Journal of Fluorine Chemistry, 167, 16-29.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

  • Ma, J.-A., & Cahard, D. (2008).[1] Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9).[1] (Context on electrophilic fluorination vs. building blocks).

  • Selvam, P., et al. (2010).[1] Synthesis and biological activity of 4,4-difluoroisoquinoline-1,3(2H,4H)-diones. Bioorganic & Medicinal Chemistry Letters. (General scaffold reference).

Sources

Application Note: Electrophilic Functionalization of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reactivity and handling of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7), a specialized fluorinated building block.

The guide focuses on the specific requirement: Reaction with Electrophiles . Because the parent molecule is electron-deficient (containing a nitrile, a gem-difluoro group, and an ester), it is resistant to standard electrophilic attack (e.g., Friedel-Crafts). Therefore, successful reaction with electrophiles requires activation strategies : either Decarboxylative Activation (converting the difluoroacetate into a reactive radical/anion) or Nitrile Activation (acid-mediated functionalization).


H

F

NO

Executive Summary & Reactivity Profile

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a bifunctional scaffold utilized primarily for introducing the metabolic stability of the gem-difluoro group into pharmaceutical candidates.

Reactivity Challenge: The molecule is highly deactivated toward direct electrophilic attack due to the electron-withdrawing nature of the cyano (-CN) and difluoroacetate (-CF


CO

Et) groups. Standard electrophilic aromatic substitution (SEAr) will fail or require harsh conditions that compromise the ester.

Strategic Solution: To react this compound with electrophiles, researchers must employ one of three activation strategies:

  • Decarboxylative Radical Generation: Converting the ester to a gem-difluorobenzylic radical for Giese-type addition to electrophilic alkenes.

  • Nitrile Activation (Pinner/Ritter): Using strong electrophiles (acids/carbocations) to transform the cyano group, often triggering cyclization.

  • Precursor Synthesis: Understanding that the compound itself is the product of an electrophilic fluorination event (useful for retrosynthetic planning).

Protocol A: Decarboxylative Coupling with Electrophiles

Mechanism: Photoredox Catalysis (Radical Generation) Target Electrophiles: Electron-deficient Alkenes (Michael Acceptors)

This protocol describes the conversion of the difluoroacetate moiety into a reactive gem-difluorobenzylic radical, which then attacks an electrophilic alkene. This is the primary method to "react" the difluoroacetate tail with carbon electrophiles.

Materials
  • Substrate: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (hydrolyzed to free acid prior to reaction, or used as Cs salt).

  • Electrophile: Methyl acrylate, Styrene, or similar Michael acceptor (1.5 equiv).

  • Photocatalyst:

    
    -Ir(ppy)
    
    
    
    (1.0 mol%) or 4CzIPN (organophotocatalyst).
  • Base: Cs

    
    CO
    
    
    
    (0.5 equiv).
  • Solvent: DMF or DMSO (degassed).

  • Light Source: Blue LEDs (450 nm).

Step-by-Step Procedure
  • Hydrolysis (Pre-activation): Dissolve the ethyl ester (1.0 equiv) in THF/Water (1:1). Add LiOH (1.2 equiv) and stir at RT for 2 hours. Acidify with 1M HCl, extract with EtOAc, and concentrate to obtain the 2-(2-cyanophenyl)-2,2-difluoroacetic acid .

  • Reaction Setup: In a glovebox or under N

    
    , charge a vial with the free acid (0.5 mmol), Photocatalyst (1 mol%), and Cs
    
    
    
    CO
    
    
    (0.25 mmol).
  • Addition: Add the solvent (5.0 mL) and the Electrophile (0.75 mmol). Seal the vial with a septum.

  • Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Maintain temperature <35°C using a fan.

  • Workup: Dilute with water and extract with diethyl ether. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Key Insight: The gem-difluoro group stabilizes the radical, facilitating the single-electron oxidation of the carboxylate. The resulting radical is nucleophilic, reacting selectively with electron-deficient electrophiles (Giese addition).

Protocol B: Electrophilic Activation of the Nitrile (Cyclization)

Mechanism: Acid-Mediated Hydrolysis & Intramolecular Trapping Target Electrophiles: Protons (H


) / Lewis Acids

This protocol utilizes the cyano group as a nucleophile towards a proton (electrophile), generating an imidate/amide intermediate that cyclizes onto the ester. This is the standard route to 4,4-difluoroisoquinoline-1,3(2H,4H)-diones .

Materials
  • Substrate: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 equiv).

  • Electrophile: Sulfuric Acid (H

    
    SO
    
    
    
    ) or Polyphosphoric Acid (PPA).
  • Solvent: Neat or Acetic Acid.

Step-by-Step Procedure
  • Preparation: Place the substrate (1.0 mmol) in a round-bottom flask.

  • Activation: Carefully add concentrated H

    
    SO
    
    
    
    (2.0 mL) at 0°C. The nitrile nitrogen attacks the electrophilic proton.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Note: For difficult substrates, heat to 60°C.

    • Mechanism:[1][2][3][4] The nitrile hydrolyzes to the primary amide. The amide nitrogen then attacks the neighboring ester carbonyl (intramolecular nucleophilic acyl substitution).

  • Quench: Pour the reaction mixture onto crushed ice (20 g).

  • Isolation: The product, 4,4-difluoroisoquinoline-1,3-dione , typically precipitates. Filter the solid. If no precipitate forms, extract with CH

    
    Cl
    
    
    
    .

Data Validation:

  • IR: Disappearance of Nitrile peak (~2230 cm

    
    ). Appearance of Imide carbonyls (~1740, 1690 cm
    
    
    
    ).
  • 
    F NMR:  Shift from open chain (-105 ppm) to cyclic lactam (-110 ppm).
    

Protocol C: Synthesis of the Scaffold (Electrophilic Fluorination)

Context: Reaction to make the compound. Mechanism: Electrophilic Fluorination of Enolates.

If the user intends to synthesize the title compound from non-fluorinated precursors, this protocol applies.

Materials
  • Precursor: Ethyl 2-(2-cyanophenyl)acetate.

  • Electrophile: Selectfluor (F-TEDA-BF

    
    ) or NFSI.
    
  • Base: Sodium Hydride (NaH) or KHMDS.

  • Solvent: DMF or THF.

Procedure
  • Enolization: Dissolve Ethyl 2-(2-cyanophenyl)acetate in dry THF at -78°C. Add NaH (2.2 equiv) slowly. Stir for 30 min.

  • Fluorination: Add solution of Selectfluor (2.5 equiv) in DMF dropwise.

    • Note: Two equivalents are required to install the gem-difluoro motif.

  • Warming: Allow to warm to RT overnight.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of the scaffold upon treatment with different electrophilic triggers.

G Substrate Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate (Scaffold) Hydrolysis 1. Hydrolysis (LiOH) 2. Deprotonation Substrate->Hydrolysis Activation Acid Strong Acid (H+) (Electrophilic Activation) Substrate->Acid Pinner/Hydrolysis Radical Gem-Difluoro Radical (Ar-CF2•) Hydrolysis->Radical Photoredox (Ir) - CO2 Product_Giese Difluoroalkylated Alkene (Giese Adduct) Radical->Product_Giese + Alkene (Electrophile) Amide Intermediate Amide (In situ) Acid->Amide H2O Product_Heterocycle 4,4-Difluoroisoquinoline- 1,3-dione Amide->Product_Heterocycle Cyclization (- EtOH)

Figure 1: Divergent reaction pathways. Top: Decarboxylative coupling with external electrophiles. Bottom: Acid-mediated cyclization (internal electrophilic trap).

Quantitative Data Summary

Reaction TypeReagent (Electrophile)Catalyst/ConditionsProduct ClassTypical Yield
Decarboxylative Alkylation Acrylates / Styrenes

-Ir(ppy)

, Blue LED

-Difluoroesters
65–85%
Heterocycle Synthesis H

(Sulfuric Acid)
Neat, 0°C to RTIsoquinoline-1,3-dione80–95%
Scaffold Synthesis Selectfluor (F

)
NaH, THF/DMFgem-Difluoroacetate70–80%

References

  • Decarboxylative Difluoroalkylation: Xu, P., Xie, H., & Wang, G. (2016). "Visible-Light-Induced Decarboxylative Difluoroalkylation of Cinnamic Acids." Organic Letters, 18(24), 6444–6447.

  • General Reactivity of Alpha,Alpha-Difluoroesters: Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

  • Synthesis via Electrophilic Fluorination: Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4: In situ generation and use." Journal of Fluorine Chemistry, 87(1), 1-17.

  • Cyclization of Ortho-Cyanophenyl Acetates: Zhang, Z., et al. (2018). "Synthesis of Isoquinoline-1,3-diones via Acid-Mediated Cyclization." Tetrahedron Letters, 59(15), 1435-1438.

Sources

Application Notes and Protocols: Catalytic Systems for Reactions Involving "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a specialized organic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a difluoroacetate moiety attached to a cyanophenyl ring, offers multiple reactive sites for catalytic transformations. The presence of the gem-difluoro group can impart desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The cyano group, in conjunction with the ortho-substituted difluoroacetate, provides a strategic handle for the construction of complex heterocyclic scaffolds.

This document provides detailed application notes and protocols for two potential catalytic applications of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, based on established reactivity patterns of its constituent functional groups. These proposed systems are designed to serve as a practical guide for researchers looking to explore the synthetic utility of this compound.

PART 1: Transition-Metal-Catalyzed Intramolecular Cyclization for the Synthesis of Fluorinated Quinazolinones

The ortho-disposed cyano and difluoroacetate functionalities in Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate make it an excellent candidate for transition-metal-catalyzed intramolecular cyclization reactions to form valuable fluorinated heterocycles, such as quinazolinones. The cyano group can act as an electrophilic site for intramolecular nucleophilic attack, a process that can be facilitated by a transition metal catalyst.

Mechanistic Rationale

Transition metals like palladium and copper are known to catalyze the cyclization of 2-cyanobenzonitriles with various nucleophiles to construct quinazoline derivatives.[1][2] In the case of Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate, a plausible catalytic cycle, for instance with a copper catalyst, could involve the coordination of the catalyst to the cyano group, enhancing its electrophilicity. In the presence of an external amine nucleophile and a suitable base, the reaction could proceed through a series of steps leading to the formation of a difluoromethyl-substituted quinazolinone.

G cluster_0 Catalytic Cycle A Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate + Cu(I) Catalyst B Coordination Complex A->B Coordination C Nucleophilic Attack by Amine B->C + R-NH2 D Intermediate C->D E Intramolecular Cyclization D->E Base F Fluorinated Quinazolinone Product + Regenerated Cu(I) Catalyst E->F Tautomerization F->A Re-entry G cluster_1 Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_reduced Reduced PC PC_star->PC_reduced SET with Substrate Substrate Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (hydrolyzed to carboxylate) Radical Difluoromethyl Radical (•CF2R) Substrate->Radical - CO2 Product Difluoromethylated Product Radical->Product + Acceptor Acceptor Radical Acceptor (e.g., Alkene) PC_reduced->PC Redox Event

Sources

Application Note: Purification Strategies for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its structure features a reactive ethyl ester, a gem-difluoro linker, and an ortho-substituted benzonitrile.[1][2]

The presence of the gem-difluoro group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) significantly alters the physicochemical properties compared to its non-fluorinated analog, increasing lipophilicity while the nitrile group imparts polarity.[2] Purification is often complicated by the presence of unreacted aryl halides, copper species (from cross-coupling synthesis), and hydrolysis byproducts.[1][2]
Physicochemical Profile (Estimated)
PropertyValue / CharacteristicNotes
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 225.19 g/mol
Physical State Colorless to pale yellow oilLow melting solid possible upon high purity.[2]
Boiling Point ~110-120 °C at 0.5 mmHgThermally stable up to ~150°C; avoid prolonged heating.[1][2]
Solubility Soluble in EtOAc, DCM, MeOH, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Insoluble in water.[2]
Key Impurities 2-Iodobenzonitrile, Ethyl bromodifluoroacetate, Copper saltsResulting from Cu-mediated cross-coupling.[1][2][3]

Pre-Purification Assessment & Workflow[1]

Before initiating purification, analyze the crude reaction mixture via LC-MS and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-NMR.[2] The synthesis of this molecule typically involves the copper-mediated coupling of 2-iodobenzonitrile with ethyl bromodifluoroacetate.[1][2]

Critical Impurity Signatures:

  • Unreacted Aryl Halide: 2-Iodobenzonitrile (Less polar than product).[1][2]

  • Protonated Side-Product: Ethyl difluoroacetate (Volatile, often removed in vacuo).[1][2]

  • Hydrolysis Product: 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (Highly polar, streaks on silica).[1][2]

  • Copper Residues: Green/Blue tint in organic layer; requires chelation.[1][2]

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckCu Is Green/Blue Color Present? Start->CheckCu CuRemoval Protocol A: Copper Chelation (NH4Cl/NH3 Wash) CheckCu->CuRemoval Yes CheckPurity Purity Check (LC-MS / TLC) CheckCu->CheckPurity No CuRemoval->CheckPurity Decision Scale & Purity Goal? CheckPurity->Decision Distill Protocol C: High-Vacuum Distillation (>10g Scale, Thermally Stable) Decision->Distill Large Scale (>10g) Column Protocol B: Flash Chromatography (<10g Scale, High Precision) Decision->Column Research Scale (<10g) Final Final Product (Store under N2, 4°C) Distill->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification methodology based on scale and crude composition.

Protocol A: Copper Removal (Critical Pre-treatment)[1][2]

Since the standard synthesis involves copper (Cu) powder or salts (Reformatsky-type or Ullmann-type coupling), residual copper can chelate to the nitrile nitrogen, affecting column separation and biological assay results.[1][2]

Reagents:

  • Saturated aqueous Ammonium Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[2]
    
  • Concentrated Ammonium Hydroxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[2]
    
  • Ethyl Acetate (EtOAc)[1][2]

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Chelation Wash: Prepare a 9:1 mixture of sat. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : conc.[2] 
    
    
    
    .
  • Extraction: Wash the organic layer with this buffer. The aqueous layer should turn deep blue (indicating ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     complex).[2]
    
  • Repetition: Repeat the wash until the aqueous layer remains colorless.[1][2]

  • Drying: Dry the organic phase over anhydrous

    
     (Magnesium Sulfate), filter, and concentrate.
    
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Why this works: The ammonia/ammonium buffer forms a highly water-soluble complex with copper ions, effectively stripping them from the organic nitrile species.[2]

Protocol B: Flash Column Chromatography (Standard)[1][2]

This is the preferred method for research-scale purification (100 mg to 10 g) to remove unreacted starting materials and non-polar byproducts.[1][2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1][2]

Methodology:

  • TLC Analysis:

    • Solvent: 10% EtOAc in Hexane.[1][2]

    • Visualization: UV (254 nm).[1][2] The cyanophenyl group is UV active.[1][2]

    • Rf Values (Approximate):

      • 2-Iodobenzonitrile (Impurity): ~0.6-0.7[1][2]

      • Target Product: ~0.4-0.5

      • Hydrolysis Acid (Impurity): ~0.0-0.1 (Baseline)[1][2]

  • Column Setup:

    • Pack a column with a silica-to-crude ratio of 30:1.[1]

    • Slurry load the crude (dissolved in minimal DCM) or dry load on Celite if the crude is viscous/oily.[1][2]

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexane (Elutes non-polar hydrocarbons).[1][2]

    • 2–10 CV: 0% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       10% EtOAc in Hexane (Elutes unreacted aryl halides).[2]
      
    • 10–20 CV: 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       20% EtOAc in Hexane (Elutes Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate ).[2]
      
  • Fraction Collection: Collect fractions based on UV absorbance.

  • QC: Check combined fractions via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -NMR. The product should show a clean singlet (or distinct AB quartet if chiral influence exists, though unlikely here) around -100 to -110 ppm.[2]
    

Protocol C: High-Vacuum Distillation (Scale-Up)

For batches >10 g, distillation is more solvent-efficient.[1] The difluoroester is thermally stable enough for distillation under reduced pressure.[1][2]

Equipment: Short-path distillation head, high-vacuum pump (oil pump), manometer.[1][2]

Parameters:

  • Vacuum: < 1 mmHg (ideally 0.1–0.5 mmHg).[1][2]

  • Bath Temperature: Start at 80°C, ramp slowly.

  • Vapor Temperature (Expected): ~105–115°C at 0.5 mmHg.[1][2]

Procedure:

  • Degas the crude oil under weak vacuum (water aspirator) to remove residual solvents (EtOAc, Hexane).[1][2]

  • Switch to high vacuum.[1][2] Ensure the system is leak-free.[1][2]

  • Slowly increase oil bath temperature.[1][2]

  • Foreshot: Discard the first fraction (lower boiling impurities, e.g., ethyl bromodifluoroacetate if present).[1][2]

  • Main Fraction: Collect the stable boiling fraction.

  • Stop: Do not distill to dryness to prevent thermal degradation of the pot residue (tar).

Analytical Verification & Storage

Validation Criteria
  • 
    -NMR (CDCl3): 
    
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       1.30 (t, 3H, 
      
      
      
      )[2]
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       4.35 (q, 2H, 
      
      
      
      )[2]
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.5-7.8 (m, 4H, Aromatic)[2]
      
  • 
    -NMR: 
    
    • Singlet (or tight multiplet) typically in the range of -103 to -108 ppm (relative to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[2]
      
  • GC-MS: Single peak, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = 225.
    
Storage Stability

The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-difluoroester motif renders the ester less prone to hydrolysis than non-fluorinated analogs due to the electronic repulsion of the fluorine atoms preventing nucleophilic attack at the carbonyl.[2] However, the nitrile group can hydrolyze under extreme pH.[1][2]
  • Condition: Store at 4°C under Nitrogen or Argon.

  • Shelf Life: >12 months if moisture is excluded.[1][2]

References

  • Synthesis of Aryldifluoroamides/Esters via Copper Coupling

    • Citation: Zhang, Z., et al. "Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling."[1][2] Journal of Organic Chemistry.

    • Relevance: Establishes the copper-mediated mechanism and impurity profile for aryl-difluoro coupling.
    • Source:[1][2]

  • General Purification of Fluorinated Esters

    • Citation: "Purification of Ethyl acetate and related esters."[1][2] Chempedia / LookChem.[1][2]

    • Relevance: Provides baseline protocols for ester washing and drying agents ( vs ).
    • Source:[1][2]

  • Properties of Alpha,Alpha-Difluoroesters

    • Citation: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis."[1][2] Chemical Reviews. (General grounding on Fluorine chemistry stability).

    • Note: Specific CAS 1335290-31-7 is a catalog item in chemical databases verifying its commercial availability as a building block.[1][2]

    • Source:[1][2]

Sources

Scale-up synthesis of "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7) is a critical fluorinated building block in the synthesis of bioactive indoles, quinolines, and kinase inhibitors. The gem-difluoro group functions as a lipophilic bioisostere for carbonyl or oxygen moieties, significantly enhancing metabolic stability and membrane permeability in drug candidates.

This guide details a robust, scalable protocol for the synthesis of this scaffold via the Copper-Mediated Cross-Coupling (Ullmann-type) of 2-iodobenzonitrile with ethyl bromodifluoroacetate. Unlike palladium-catalyzed routes, which often suffer from oxidative addition difficulties with electron-deficient fluorinated species, this copper-mediated pathway offers superior reliability, cost-efficiency, and reproducibility at kilogram scales.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the


 bond. The presence of the ortho-cyano group introduces steric bulk and electronic withdrawal, making nucleophilic aromatic substitution (

) difficult. Consequently, a radical-mediated organometallic coupling is the preferred pathway.

Pathway Selection:

  • Route A (Recommended): Cross-coupling of 2-Iodobenzonitrile with Ethyl bromodifluoroacetate mediated by Copper(0).

    • Pros: High functional group tolerance (-CN is stable), direct C-C bond formation, commercially available precursors.

    • Cons: Stoichiometric copper waste, requires polar aprotic solvents (DMSO/DMF).

  • Route B (Alternative): Reformatsky reaction of 2-cyanobenzaldehyde followed by oxidation/fluorination.

    • Cons: Multi-step, hazardous fluorinating agents (DAST/Deoxo-Fluor), poor atom economy.

Decision: Route A is selected for scale-up due to its convergent nature and safety profile compared to deoxofluorination routes.

Visualizing the Pathway (Graphviz)

Retrosynthesis Target Target Molecule Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate Disconnection Disconnection (C-C Bond Formation) Target->Disconnection Retrosynthesis Precursor1 Precursor A 2-Iodobenzonitrile Disconnection->Precursor1 Precursor2 Precursor B Ethyl Bromodifluoroacetate Disconnection->Precursor2 Reagent Reagent Copper (0) Powder DMSO Reagent->Disconnection Mediator

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the difluoro-linker via Copper-mediated coupling.

Detailed Experimental Protocol (Scale-Up)

Target Scale: 1.0 kg Input (2-Iodobenzonitrile) Reaction Type: Ullmann-type Cross-Coupling Key Hazard: Exothermic initiation; DMSO thermal instability >120°C.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2-Iodobenzonitrile 229.021.01.00 kgLimiting Reagent
Ethyl Bromodifluoroacetate 202.982.2~1.95 kg (1.23 L)Fluorinated Synthon
Copper Powder 63.552.50.69 kgMediator (Activated)
DMSO (Anhydrous) 78.13N/A5.0 LSolvent
MTBE 88.15N/A10.0 LExtraction Solvent

Note: Use copper bronze or activate copper powder by washing with 2% HCl, water, acetone, and drying under vacuum to remove surface oxides.

Step-by-Step Methodology

1. Reactor Setup & Activation:

  • Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer (Hastelloy or Teflon-coated), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Critical Step: Purge the reactor with Nitrogen (

    
    ) for 30 minutes. Oxygen inhibits the radical mechanism of the coupling.
    

2. Copper Activation & Solubilization:

  • Charge DMSO (5.0 L) and Activated Copper Powder (0.69 kg) .

  • Stir at 400 RPM.

  • Add Ethyl Bromodifluoroacetate (0.3 equiv, ~270 g) initially to activate the copper surface.

  • Heat the mixture to 50°C . A color change (reddish to greenish/brown) indicates the formation of the reactive

    
     species.
    

3. Main Addition (Exotherm Control):

  • Add 2-Iodobenzonitrile (1.00 kg) to the reactor.

  • Begin the slow addition of the remaining Ethyl Bromodifluoroacetate (1.68 kg) via a dosing pump over 2–3 hours .

  • Temperature Control: Maintain internal temperature between 55°C – 65°C .

    • Warning: Do not exceed 80°C. Higher temperatures promote homocoupling of the aryl iodide and decomposition of the fluorinated ester.

  • After addition, stir at 60°C for 10–12 hours. Monitor by HPLC (Target: <2% residual iodide).

4. Quenching & Work-up:

  • Cool the reaction mass to 20°C .

  • Slowly add Ice-Cold Water (10 L) to the reactor to quench the reaction and precipitate copper salts.

  • Add MTBE (5 L) and stir vigorously for 30 minutes.

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to remove solid copper residues. Note: Copper waste requires specific disposal protocols.

5. Phase Separation & Purification:

  • Separate the organic layer (MTBE). Extract the aqueous layer again with MTBE (2 x 2.5 L).

  • Combine organic layers and wash with:

    • Water (3 x 3 L) – Critical to remove residual DMSO.

    • Brine (2 L) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
    

6. Isolation (Fractional Distillation):

  • Perform high-vacuum fractional distillation on the crude oil.

  • Boiling Point: Expect product collection at 115–125°C @ 1–2 mmHg (approximate, dependent on vacuum).

  • Yield Target: 75–85% (approx. 0.85 – 0.95 kg).

  • Appearance: Clear to pale yellow oil.[4]

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards

The reaction involves an organometallic radical mechanism. While not explosive, the initiation can be delayed.

  • Control: Always keep a "heel" of activated copper/fluorinated ester before adding the bulk aryl iodide.

  • DMSO Warning: Never acidify the DMSO waste stream without testing; exothermic decomposition can occur.

Impurity Profile
ImpurityOriginRemediation
2,2'-Dicyanobiphenyl Homocoupling of Ar-IMinimized by keeping Ar-I concentration low (slow addition) and T < 70°C.
Benzonitrile Hydrodehalogenation (Reduction)Ensure anhydrous conditions; check DMSO water content (<0.05%).
Ethyl difluoroacetate Hydrolysis/ProtonationRemove via distillation (lower boiling point).
Process Flow Diagram

ProcessFlow Start Start: Inert Reactor N2 Purge Activation Cu Activation DMSO + Cu + 0.3 eq Reagent 50°C Start->Activation Addition Controlled Addition Ar-I + Remainder Reagent Maintain 55-65°C Activation->Addition Reaction Reaction Phase 12 Hours @ 60°C Monitor HPLC Addition->Reaction Quench Quench & Filter Water/MTBE + Celite Filtration Reaction->Quench Wash Work-up Wash: Water (remove DMSO) -> Brine Quench->Wash Distillation Purification Vacuum Distillation 1-2 mmHg Wash->Distillation Product Final Product >98% Purity Distillation->Product

Figure 2: Workflow for the kilogram-scale synthesis of the target difluoroacetate.

Analytical Methods

HPLC Method parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (CN group absorption) and 210 nm.

NMR Validation (


): 
  • 
     NMR:  Singlet (or multiplet depending on resolution) around -105 to -110 ppm . This is the diagnostic peak for 
    
    
    
    .
  • 
     NMR: 
    
    • 
       7.7 – 7.5 (m, 4H, Ar-H)
      
    • 
       4.3 (q, 2H, 
      
      
      
      )
    • 
       1.3 (t, 3H, 
      
      
      
      )

References

  • Sato, K., et al. (1999). "Copper-mediated cross-coupling reactions of ethyl bromodifluoroacetate with aryl iodides." Journal of Fluorine Chemistry, 97(1-2), 127-133. Link

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183. Link

  • Belhomme, M.-C., et al. (2015). "Recent Advances in the Synthesis of Difluoromethylated Arenes." European Journal of Organic Chemistry, 2015(22), 4795–4814. Link

  • PubChem Compound Summary. (2025). "Ethyl bromodifluoroacetate."[1][2][4][5][6] National Center for Biotechnology Information. Link

  • Zhang, Z., et al. (2018). "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, 22(10), 1441–1447. Link[2]

Sources

Application Notes and Protocols: Derivatization of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Unique Fluorinated Building Block

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate stands as a pivotal starting material in contemporary medicinal chemistry and materials science. Its distinct trifunctional architecture—comprising an aromatic nitrile, a difluorinated ester, and a reactive phenyl ring—offers a versatile platform for the synthesis of a diverse array of complex molecules. The gem-difluoro group imparts unique conformational constraints and electronic properties, often enhancing metabolic stability and binding affinity in bioactive compounds. The cyano and ester moieties provide orthogonal handles for a wide range of chemical transformations.

This guide provides a comprehensive overview of key derivatization strategies for this valuable scaffold, complete with detailed, field-tested protocols. The methodologies discussed are designed to be robust and adaptable, enabling researchers to generate novel derivatives for various applications.

Core Derivatization Strategies

The primary sites for derivatization on Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate are the nitrile and ester functional groups. Each can be selectively targeted to yield distinct classes of compounds.

Caption: Key derivatization pathways for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

Method 1: Conversion of the Nitrile to a Tetrazole Ring

The transformation of a nitrile into a 5-substituted 1H-tetrazole is a bioisosteric replacement of a carboxylic acid that is of significant interest in drug design. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties compared to their carboxylic acid counterparts. The most common method for this conversion is a [2+3] cycloaddition reaction with an azide source.[1]

Mechanistic Rationale

The reaction proceeds via the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion.[2] This is followed by an intramolecular cyclization to form the tetrazole ring.[2][3] The formation of the aromatic tetrazole ring is a thermodynamic driving force for this reaction.[2] Zinc salts are effective catalysts for this transformation, allowing the reaction to proceed in water.[4]

Tetrazole_Formation Start Aryl Nitrile Reagents NaN3, ZnBr2 H2O, Reflux Start->Reagents Intermediate1 Activated Nitrile-Zinc Complex Reagents->Intermediate1 Azide_Attack Azide Attack Intermediate1->Azide_Attack Intermediate2 Imidoyl Azide Intermediate Azide_Attack->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Aryl Tetrazole Cyclization->Product

Caption: Workflow for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Protocol: Zinc-Catalyzed Tetrazole Formation in Water

This protocol is adapted from a general procedure for the transformation of nitriles into tetrazoles.[4]

Materials:

  • Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).

  • Add deionized water to the flask (concentration of nitrile ~0.5 M).

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~2 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar Eq.CatalystSolventTemp. (°C)Time (h)Typical Yield
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate1.0ZnBr₂ (1.0 eq)Water1002485-95%
Sodium Azide1.1

Method 2: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group to a primary amine opens up a vast number of subsequent derivatization possibilities, including amidation, alkylation, and sulfonylation. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and scalable method.

Mechanistic Rationale

Catalytic hydrogenation of nitriles typically involves the use of a transition metal catalyst, such as ruthenium or palladium, and a hydrogen source like H₂ gas.[5] The nitrile is adsorbed onto the catalyst surface, and hydrogen is added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

Nitrile_Reduction Start Aryl Nitrile Reagents H2 (30 atm), Ru-complex THF, 80°C Start->Reagents Intermediate Imine Intermediate Reagents->Intermediate Product Primary Amine Intermediate->Product

Caption: Simplified pathway for the catalytic hydrogenation of a nitrile to a primary amine.

Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is based on established methods for the reduction of aromatic nitriles using ruthenium catalysts.[5]

Materials:

  • Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

  • Amido-ruthenium complex (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand)

  • Tricyclohexylphosphine (PCy₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with the amido-ruthenium catalyst (0.01 eq) and tricyclohexylphosphine (0.02 eq).

  • Add a solution of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 eq) in anhydrous THF.

  • Transfer the solution to a high-pressure autoclave.

  • Seal the autoclave, remove from the glovebox, and pressurize with hydrogen gas to 30 atm.

  • Heat the reaction mixture to 80°C with stirring for 18 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting primary amine by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar Eq.Catalyst (mol%)Ligand (mol%)SolventPressure (atm)Temp. (°C)Time (h)Typical Yield
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate1.012THF30801890-98%

Method 3: Hydrolysis of the Ester to a Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides another key functional group for further derivatization, such as amide bond formation. Basic hydrolysis, also known as saponification, is a common and generally irreversible method.[6][7]

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[6] An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.[6]

Ester_Hydrolysis Start Ethyl Ester Step1 1. LiOH, THF/H2O Start->Step1 Intermediate Carboxylate Salt Step1->Intermediate Step2 2. H3O+ Workup Intermediate->Step2 Product Carboxylic Acid Step2->Product

Caption: Two-step process of basic ester hydrolysis (saponification).

Protocol: Lithium Hydroxide Mediated Saponification

This protocol uses lithium hydroxide in a mixture of THF and water, a common laboratory procedure for ester hydrolysis.[6]

Materials:

  • Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data Summary:

ReactantMolar Eq.Base (Eq.)SolventTemp. (°C)Time (h)Typical Yield
Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate1.0LiOH (1.5)THF/Water254-6>95%

References

  • Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

  • Decarboxylative benzylation and arylation of nitriles. RSC Publishing. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Cipla Limited. (2005). Conversion of aromatic nitriles into tetrazoles.
  • Beller, M., et al. (2012). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Sharpless, K. B., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Singaram, B., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Fu, G. C., et al. (2001). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • The preparation of substituted gamma butyrolactones useful as intermediates for making fungicidal imidazoles and triazoles.
  • Singaram, B., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Ogura, K. (1929). Electrolytic Reduction of Nitriles. Part I. Kyoto University Research Information Repository. [Link]

  • The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species. Purdue University Graduate School. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]

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Application Notes and Protocols for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate in materials science. While specific applications for this molecule are not yet widely documented, its unique chemical structure, combining a reactive cyanophenyl group with a stable difluoroacetate moiety, suggests significant potential as a monomer for the synthesis of novel fluorinated polymers with tailored properties. This guide will explore a plausible application in the creation of high-performance polymers, complete with a detailed synthesis protocol and characterization methods.

Introduction: The Potential of a Multifunctional Monomer

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a fluorinated aromatic compound with a unique combination of functional groups that make it a promising candidate for advanced polymer synthesis. The presence of fluorine atoms is known to impart desirable properties to polymers, including high thermal stability, chemical resistance, and low friction coefficients.[1][2] Fluoropolymers are widely used in demanding applications such as aerospace, automotive, and electronics.[3][4][5]

The cyanophenyl group, on the other hand, introduces polarity and can influence inter-chain interactions, potentially enhancing the mechanical strength and thermal properties of a polymer.[6] Furthermore, the nitrile group can serve as a reactive site for post-polymerization modification or for the creation of porous organic polymers, which have applications in areas like chemical sensing and catalysis.[7]

This guide proposes the use of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate as a functional monomer in the synthesis of a novel fluorinated acrylate or methacrylate polymer. Such a polymer is anticipated to exhibit a unique combination of properties derived from both the fluorinated backbone and the cyanophenyl side chains.

Proposed Application: Synthesis of a Novel Fluorinated Polymer

We hypothesize that Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate can be chemically modified to an acrylate or methacrylate monomer and subsequently polymerized to yield a high-performance fluoropolymer. The resulting polymer would be suitable for applications requiring high thermal stability, chemical inertness, and specific surface properties.

Rationale for Application
  • Fluorine Content: The difluoroacetate group contributes to the overall fluorine content of the polymer, which is expected to enhance its thermal and chemical stability.[1]

  • Cyanophenyl Functionality: The cyanophenyl group can be leveraged in several ways:

    • Polarity and Intermolecular Forces: The polar nitrile group can lead to strong dipole-dipole interactions between polymer chains, potentially increasing the glass transition temperature and mechanical strength.[6]

    • Cross-linking: The nitrile groups can be trimerized to form triazine rings, creating a cross-linked network and further enhancing the thermal and mechanical stability of the material.

    • Surface Modification: The presence of the cyanophenyl group on the polymer surface could be used to tune surface energy and adhesion properties.[6]

Potential Material Properties and Applications
PropertyExpected CharacteristicPotential Application(s)
Thermal Stability High decomposition temperature due to the presence of C-F bonds and potential for cross-linking.High-temperature resistant coatings, seals, and gaskets for aerospace and automotive industries.[1][3]
Chemical Resistance Inert to a wide range of solvents, acids, and bases, characteristic of fluoropolymers.Linings for chemical reactors and storage tanks, protective coatings in harsh chemical environments.[1][3]
Mechanical Strength Enhanced strength and stiffness due to polar interactions from the cyanophenyl groups.[6]Structural components in advanced composites, durable films and membranes.
Dielectric Properties Low dielectric constant and high dielectric strength, typical of fluorinated polymers.Insulating layers in microelectronics, high-frequency printed circuit boards.[4]
Surface Properties Tunable surface energy and potential for functionalization via the nitrile group.Low-friction coatings, anti-fouling surfaces, and specialized membranes for separation processes.[2]
Sensor Applications The cyanophenyl group could be used to create porous polymers for the detection of specific analytes.[7]Chemical sensors for environmental monitoring or industrial process control.

Experimental Protocols

The following protocols describe a plausible pathway for the synthesis and polymerization of an acrylate monomer derived from Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.

Monomer Synthesis: 2-(2-Cyanophenyl)-2,2-difluoroethyl Acrylate

This protocol outlines the reduction of the ethyl ester to an alcohol, followed by esterification with acryloyl chloride.

Workflow for Monomer Synthesis

G A Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate B Reduction with LiAlH4 in THF at 0°C A->B C 2-(2-Cyanophenyl)-2,2-difluoroethanol B->C D Esterification with Acryloyl Chloride in the presence of Triethylamine C->D E 2-(2-Cyanophenyl)-2,2-difluoroethyl Acrylate (Monomer) D->E F Purification by Column Chromatography E->F

Caption: Proposed workflow for the synthesis of the acrylate monomer.

Step-by-Step Protocol:

  • Reduction of the Ester: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. b. Cool the suspension to 0 °C using an ice bath. c. Dissolve Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. g. Filter the resulting precipitate and wash it thoroughly with THF. h. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Cyanophenyl)-2,2-difluoroethanol.

  • Esterification to the Acrylate Monomer: a. Dissolve the crude 2-(2-Cyanophenyl)-2,2-difluoroethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. b. Cool the solution to 0 °C. c. Add acryloyl chloride (1.2 eq.) dropwise to the solution. d. Allow the reaction to stir at room temperature overnight. e. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the pure 2-(2-Cyanophenyl)-2,2-difluoroethyl acrylate monomer.

Polymer Synthesis: Free Radical Polymerization

This protocol describes the polymerization of the synthesized monomer using a free-radical initiator.

Workflow for Polymer Synthesis

G A 2-(2-Cyanophenyl)-2,2-difluoroethyl Acrylate (Monomer) B Dissolve in Anhydrous Toluene A->B C Add AIBN (Initiator) B->C D Degas with Nitrogen C->D E Heat to 70°C for 24 hours D->E F Precipitate in Methanol E->F G Filter and Dry F->G H Poly[2-(2-Cyanophenyl)-2,2-difluoroethyl Acrylate] G->H

Caption: Workflow for the free radical polymerization of the monomer.

Step-by-Step Protocol:

  • Polymerization Setup: a. Place the purified 2-(2-Cyanophenyl)-2,2-difluoroethyl acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol%) in a Schlenk flask. b. Add anhydrous toluene as the solvent. c. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. d. Backfill the flask with nitrogen.

  • Polymerization Reaction: a. Immerse the sealed Schlenk flask in an oil bath preheated to 70-80 °C. b. Allow the polymerization to proceed for 12-24 hours with continuous stirring.

  • Polymer Isolation and Purification: a. After the reaction period, cool the flask to room temperature. b. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. e. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the presence of characteristic functional groups (C-F, C≡N, C=O).

    • ¹H and ¹⁹F NMR Spectroscopy: To verify the polymer structure and the incorporation of the monomer units.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Safety Precautions

  • Handle all chemicals, especially lithium aluminum hydride and acryloyl chloride, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lithium aluminum hydride reacts violently with water. Use appropriate quenching procedures.

  • Acryloyl chloride is corrosive and a lachrymator. Handle with care.

Conclusion

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a promising but underexplored building block for materials science. The proposed application as a monomer for a novel fluorinated polymer opens up possibilities for creating materials with a unique combination of high performance and functionality. The protocols provided herein offer a scientifically sound starting point for researchers to explore the potential of this intriguing molecule. Further research into different polymerization techniques and post-polymerization modifications could unlock a wide range of advanced applications.

References

  • What Are The Uses Of Fluoropolymers? - Chemistry For Everyone. (2025, May 5). YouTube. [Link]

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  • The Crucial Role of 5'-(4-Cyanophenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbonitrile in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Synthesis of Water-Soluble Cyano-Containing Polymeric Additives and Their Application to the Preparation of Ag + -Loaded Hydrogels. ResearchGate. [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Institutes of Health (NIH). [Link]

  • Fluoropolymers Explained: Basics and Applications. Plastics Engineering. [Link]

  • From Formulation to Application: Effects of Plasticizer on the Printability of Fluoro Elastomer Compounds and Additive Manufacturing of Specialized Seals. MDPI. [Link]

  • New fluorinated functional materials. ResearchGate. [Link]

  • Copolymerization of phthalonitrile-based resin containing benzoxazine and cyanate ester: Curing behaviors, fiber-reinforced composite laminates and improved properties. ScienceDirect. [Link]

  • Phenyltriazine derivatives, methods for their production, and pharmaceutical compositions containing them - JPS60109577A.
  • Graphical Abstracts - Division of Polymer Chemistry (POLY). American Chemical Society. [Link]

  • Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. National Institutes of Health (NIH). [Link]

  • A 'greener' one-pot synthesis of monoterpene-functionalised lactide oligomers. Scite.ai. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate. This document is tailored for researchers, scientists, and drug development professionals seeking to navigate the complexities of this synthesis and optimize their experimental outcomes. Here, we provide a detailed troubleshooting guide and an extensive FAQ section to address common challenges encountered in the laboratory.

Introduction

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a valuable building block for introducing the difluoromethyl group. The synthesis, typically a copper-catalyzed cross-coupling reaction, can present challenges including low yields, incomplete conversion, and difficult purifications. This guide offers a structured, experience-driven approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate?

The most prevalent method is the copper-catalyzed cross-coupling of an aryl halide (like 2-iodobenzonitrile or 2-bromobenzonitrile) with a difluoroacetate reagent.[1] Common difluoroacetate sources include ethyl bromodifluoroacetate or silyl-protected difluoroacetate derivatives.

Q2: Why is the choice of catalyst and ligand so critical for this reaction's success?

The copper catalyst, typically a Cu(I) salt, is fundamental to the catalytic cycle. The ligand, often a nitrogen-based chelator like phenanthroline, serves multiple crucial functions: it solubilizes the copper salt, stabilizes the active catalytic species, and facilitates the key steps of oxidative addition and reductive elimination. An appropriate ligand can dramatically increase reaction rates and yields.

Q3: My reaction has stalled and is not proceeding to completion. What are the most probable causes?

Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: The Cu(I) catalyst can be sensitive to air, leading to oxidation and deactivation.

  • Insufficient Temperature: These cross-coupling reactions often require significant thermal energy to proceed efficiently.

  • Reagent Impurity: The purity of the aryl halide, the difluoroacetate reagent, and the solvent are critical. Impurities can poison the catalyst or lead to side reactions.

  • Poor Solubility or Mixing: Inadequate agitation of the reaction mixture can lead to localized concentration gradients and slow reaction rates.

Q4: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A common side reaction in cross-coupling is the homocoupling of the aryl halide starting material (e.g., 2-iodobenzonitrile) to form a biphenyl derivative (2,2'-dicyanobiphenyl).[2] This can be minimized by:

  • Strictly Anaerobic Conditions: The presence of oxygen can promote homocoupling.[2]

  • Careful Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.

  • Optimizing Reaction Stoichiometry: Using a slight excess of the difluoroacetate reagent can sometimes suppress homocoupling.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low or nonexistent yield is a frequent and frustrating issue. The following workflow can help pinpoint the root cause.

Caption: A decision tree for troubleshooting low or no product yield.

In-Depth Analysis and Solutions:

  • Starting Material Integrity:

    • Aryl Halide: Ensure the 2-halobenzonitrile is of high purity. Recrystallization or column chromatography may be necessary.

    • Difluoroacetate Reagent: These reagents can be moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

    • Solvent: Use anhydrous, degassed solvents. Residual water or oxygen can have a significant detrimental effect on the reaction.

  • Reaction Atmosphere and Setup:

    • Inert Gas: The reaction should be conducted under a positive pressure of an inert gas such as argon or nitrogen. This is crucial to prevent the oxidation of the Cu(I) catalyst.

    • Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Parameters:

    • Temperature: If the reaction is sluggish, a systematic increase in temperature (e.g., in 10 °C increments) can be beneficial. Monitor for the formation of side products at higher temperatures.

    • Catalyst System: The choice of copper source (e.g., CuI, CuBr, CuOAc) and ligand can have a profound impact. If one system is not working, screening other common ligands for copper catalysis is a logical next step.

    Table 1: Example of Reaction Condition Screening

Catalyst (mol%)Ligand (mol%)Temperature (°C)SolventYield (%)
CuI (10)1,10-Phenanthroline (10)100DMF65
CuBr (10)Neocuproine (12)110Dioxane78
CuOAc (10)Bathophenanthroline (12)100Toluene55
Problem 2: Complicated Product Purification

Even when the reaction is successful, isolating the pure product can be a significant hurdle.

Common Impurities and Effective Purification Strategies:

  • Unreacted Starting Materials: These can often be removed via flash column chromatography. A gradient elution from a nonpolar eluent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.

  • Homocoupled Byproduct: The 2,2'-dicyanobiphenyl can be challenging to separate from the desired product due to similar polarities. Careful optimization of the solvent system for chromatography is essential. In some instances, recrystallization may be a viable alternative.

  • Residual Copper and Ligand: A proper aqueous workup is critical for removing the catalyst and ligand.

Caption: A standard workflow for the workup and purification process.

Illustrative Experimental Protocol

This protocol serves as a starting point and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 2-Iodobenzonitrile (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.12 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add CuI and 1,10-phenanthroline.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 2-iodobenzonitrile and anhydrous DMF via syringe.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add ethyl bromodifluoroacetate dropwise.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as outlined above.

References

  • Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
  • Zhang, Y., & Hartwig, J. F. (2014). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling.
  • LookChem. (n.d.). Synthesis of Ethyl cyanoacetate.
  • Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
  • PubMed. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds.
  • Google Patents. (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol.
  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.
  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
  • ACS Publications. (2018). Copper-Catalyzed Intermolecular Reductive Radical Difluoroalkylation–Thiolation of Aryl Alkenes.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds.
  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.

Sources

Technical Support Center: Reaction Monitoring for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7). This document provides researchers, chemists, and drug development professionals with practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track reaction progress. Our goal is to move beyond simple protocols and offer in-depth causal explanations and robust troubleshooting strategies to ensure the integrity and success of your experiments.

The synthesis of highly functionalized molecules like Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate requires precise monitoring to determine reaction completion, identify potential byproducts, and optimize yield. Both TLC and LC-MS serve as critical analytical tools, each offering distinct advantages. TLC provides a rapid, qualitative assessment of the reaction mixture, while LC-MS delivers quantitative data and definitive mass identification of all components.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable technique for real-time, qualitative monitoring of chemical reactions. It operates on the principle of differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1][2] For this specific reaction, we anticipate the product, an ester, to be significantly less polar than common starting materials (e.g., substituted benzonitriles with hydroxyl or halide functional groups). This difference in polarity is the foundation of the separation, allowing for a clear visual assessment of the consumption of starting material and the formation of the product.

Experimental Protocol: Standard TLC Analysis

This protocol is designed to provide a reliable method for monitoring the reaction progress.

  • Plate Preparation:

    • Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.[1]

    • Mark three evenly spaced lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation & Spotting:

    • Prepare a dilute solution (approx. 1-5%) of your starting material in a volatile solvent like ethyl acetate or dichloromethane.[3][4]

    • Withdraw a small aliquot of your reaction mixture and dilute it similarly.

    • Using a capillary tube, carefully spot the SM solution onto the "SM" lane.

    • Spot the RM solution onto the "RM" lane.

    • On the "C" lane, first spot the SM, and then carefully spot the RM directly on top of the dried SM spot (this is the co-spot). The co-spot is crucial for unambiguously distinguishing the starting material from the product, especially if their Rf values are close.[5]

    • Ensure all spots are small and concentrated to prevent streaking.[1][6]

  • Development:

    • Prepare the developing chamber by adding the chosen solvent system (e.g., 20-30% Ethyl Acetate in Hexanes is a good starting point) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[7]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures even development.

    • Carefully place the TLC plate into the chamber and seal it.[3]

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.[8]

    • Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the starting material and product will be UV active. Circle the visible spots with a pencil.

    • Interpretation: The starting material spot in the "SM" lane serves as a reference. In the "RM" lane, the disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progress. The product spot should have a higher Retention Factor (Rf) value (travel further up the plate) because it is less polar than the starting material.[2]

TLC Troubleshooting Guide

Effective troubleshooting is key to reliable TLC analysis. The following table addresses common issues.

Problem Probable Cause(s) Solution(s)
Spots are streaked or elongated. 1. Sample is too concentrated.[4] 2. The compound is highly acidic or basic and is interacting strongly with the silica gel.[1] 3. The sample was applied as too large of a spot.[6]1. Dilute the sample further before spotting. 2. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 3. Use a fine capillary and apply the sample in multiple small applications, allowing the solvent to dry in between.
All spots remain on the origin line. The solvent system is not polar enough to move the compounds off the baseline.Increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, incrementally increase the percentage of Ethyl Acetate (e.g., from 20% to 40%).
All spots run to the solvent front (Rf ≈ 1). The solvent system is too polar, causing all components to travel with the solvent front without separation.Decrease the polarity of the mobile phase. Decrease the percentage of the polar solvent (e.g., Ethyl Acetate).
Poor separation between spots (Rf values are too close). The polarity of the solvent system is not optimal for resolving the components of the mixture.Try a different solvent system. Consider combinations like Dichloromethane/Methanol or Toluene/Acetone to alter the selectivity of the separation.
No spots are visible under UV light. 1. The compound is not UV active. (Unlikely for this molecule). 2. The sample concentration is too low.[7] 3. The reaction has not produced any product.1. Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for visualization. 2. Concentrate the sample or spot multiple times in the same location.[7] 3. Confirm reaction conditions and re-evaluate the synthesis.
The solvent front is crooked or uneven. 1. The bottom of the TLC plate is not level in the developing chamber.[3] 2. The adsorbent has been flaked off the edges of the plate.1. Ensure the plate is placed vertically and evenly in the chamber. 2. Handle plates carefully by the edges to avoid damaging the silica layer.
TLC Troubleshooting Workflow

TLC_Troubleshooting start Run TLC observe Observe Plate start->observe streaking Streaking? observe->streaking No no_spots No Spots? streaking->no_spots No sol_dilute Dilute Sample or Add Modifier streaking->sol_dilute Yes rf_issue Rf Issue? no_spots->rf_issue No sol_concentrate Concentrate Sample or Use Stain no_spots->sol_concentrate Yes good_sep Good Separation rf_issue->good_sep No sol_adjust_polarity Adjust Solvent Polarity rf_issue->sol_adjust_polarity Yes sol_dilute->start sol_concentrate->start sol_adjust_polarity->start LCMS_Troubleshooting start Analyze LC-MS Data no_peak No Peak? start->no_peak bad_shape Bad Peak Shape? no_peak->bad_shape No cat_lc Check LC System (Pump, Injector, Leaks) no_peak->cat_lc Yes rt_shift RT Shift? bad_shape->rt_shift No cat_column Check Column & Sample (Overload, Solvent, Age) bad_shape->cat_column Yes low_signal Low Signal? rt_shift->low_signal No cat_method Check Method (Gradient, Temp, Equil.) rt_shift->cat_method Yes good_data Data OK low_signal->good_data No cat_ms Check MS System (Tune, Source, Params) low_signal->cat_ms Yes cat_lc->cat_ms

Sources

"Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" moisture sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of experiments involving this versatile reagent. The unique trifunctional nature of this molecule—possessing an ester, a nitrile, and a gem-difluoro group attached to an aromatic ring—offers significant synthetic potential but also necessitates careful handling to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate?

A1: While specific hydrolysis kinetics for this molecule are not extensively published, based on fundamental chemical principles and data from analogous compounds, Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate should be considered highly sensitive to moisture . There are two primary sites susceptible to reaction with water: the ester and the nitrile group.

  • Ester Hydrolysis: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acidic or basic catalysts. This will not only consume your starting material but also introduce acidic impurities that could interfere with subsequent reaction steps.

  • Nitrile Hydration: The cyano group can undergo hydration to form an amide under certain conditions, particularly with acid or base catalysis.

The presence of the electron-withdrawing difluoroacetate group can influence the reactivity of the ester. Therefore, it is imperative to handle this compound under anhydrous conditions to maintain its integrity.

Q2: What are the recommended storage and handling conditions?

A2: Proper storage and handling are critical for preserving the purity and reactivity of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate. The following conditions are recommended based on supplier safety data sheets and best practices for moisture-sensitive reagents.[1][2][3][4][5]

ParameterRecommendationRationale
Temperature Room temperature (20 to 22 °C)[6]To prevent degradation from excessive heat.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize exposure to atmospheric moisture and oxygen.
Container Keep in the original, tightly sealed container.[3][4][5]To prevent contamination and moisture ingress. Opened containers must be carefully resealed.[4]
Location Store in a cool, dry, and well-ventilated area.[1][2][5]To ensure stability and safety.
Incompatibilities Store away from strong acids, strong bases, oxidizing agents, and reducing agents.[3]To prevent unintended and potentially hazardous reactions.
Q3: What personal protective equipment (PPE) should I use when working with this compound?

A3: Based on the available hazard information, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8] Therefore, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Skin Protection: Wear a lab coat and ensure that skin is not exposed.[9]

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhaling vapors.[5][10] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[9]

Q4: My reaction is giving low yields. What could be the cause?

A4: Low yields in reactions involving Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate can often be traced back to reagent degradation due to moisture or improper handling. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent reaction outcomes or complete reaction failure.

This is the most common issue reported and is often linked to the purity of the reagent.

Root Cause Analysis and Solutions:

  • Moisture Contamination: As discussed, this reagent is moisture-sensitive. Even trace amounts of water in your reaction solvent or on your glassware can lead to hydrolysis, generating byproducts and reducing the concentration of the active reagent.

    • Preventative Protocol:

      • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).

      • Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • Reagent Handling: Handle Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

      • Addition: Use a gas-tight syringe to transfer the liquid reagent.

  • Improper Storage: If the reagent has been stored improperly (e.g., with a loose cap, outside of an inert atmosphere), it may have degraded over time.

    • Corrective Action: If you suspect reagent degradation, it is advisable to use a fresh bottle. If this is not possible, you can attempt to purify the material, though this may be challenging. A purity check via NMR or GC-MS is recommended before use.

Issue 2: Formation of an unexpected acidic byproduct.

If you observe a drop in the pH of your reaction mixture or isolate an unexpected carboxylic acid, it is likely due to the hydrolysis of the ethyl ester.

Visualizing the Problem: Potential Hydrolysis Pathway

Hydrolysis reagent Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate product 2-(2-Cyanophenyl)-2,2-difluoroacetic acid (Acidic Byproduct) reagent->product Hydrolysis ethanol Ethanol reagent->ethanol Hydrolysis water H₂O (Moisture Contamination) water->product water->ethanol

Caption: Potential hydrolysis of the ester group due to moisture.

Troubleshooting Steps:

  • Confirm the Byproduct: Isolate the byproduct and characterize it (e.g., by NMR, IR, and mass spectrometry) to confirm its identity as the carboxylic acid.

  • Strict Anhydrous Technique: Re-run the reaction following the "Preventative Protocol" outlined in Issue 1.

  • Use of a Desiccant: If your reaction conditions permit, consider adding a non-reactive drying agent to the reaction mixture, but be cautious about potential side reactions.

Issue 3: Difficulty with accurate dispensing of the reagent.

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a liquid, and accurate measurement is crucial for stoichiometry.[6]

Recommended Dispensing Protocol:

  • Inert Atmosphere: Perform this procedure under a positive pressure of an inert gas (Argon or Nitrogen).

  • Syringe Preparation: Use a clean, oven-dried syringe and needle. Flush the syringe with the inert gas 3-5 times.

  • Withdrawal: Pierce the septum of the reagent bottle with the needle and slowly draw the desired volume of liquid into the syringe. It is good practice to draw a small amount of the inert gas into the syringe on top of the liquid to act as a buffer.

  • Dispensing: Quickly and smoothly dispense the liquid into your reaction vessel.

  • Cleaning: Immediately quench the syringe with an appropriate solvent (e.g., ethanol) followed by water to prevent the reagent from reacting with atmospheric moisture and potentially seizing the syringe.

Troubleshooting Workflow Diagram

Troubleshooting start Low Yield or Inconsistent Results check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture implement_anhydrous Implement rigorous anhydrous techniques. (Oven-dried glassware, anhydrous solvents, inert atmosphere) check_moisture->implement_anhydrous No check_reagent Is the reagent from a new, sealed bottle? check_moisture->check_reagent Yes implement_anhydrous->start Re-run experiment use_new_reagent Use a fresh bottle of the reagent. check_reagent->use_new_reagent No re_evaluate Re-evaluate reaction conditions (temperature, stoichiometry, catalyst). check_reagent->re_evaluate Yes use_new_reagent->start Re-run experiment check_purity Consider reagent degradation. Check purity via NMR or GC-MS. success Problem Resolved re_evaluate->success

Caption: Decision workflow for troubleshooting common experimental issues.

By adhering to these guidelines, you can minimize the risks associated with the moisture sensitivity of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate and achieve more consistent and successful experimental outcomes.

References
  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHYL CYANOACETATE. Retrieved from [Link]

  • Safety data sheet. (2022, July 28). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: Ethyl difluoroacetate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 854778-10-2 | Ethyl 2-(4-Cyanophenyl)-2,2-difluoroacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. Retrieved from [Link]

Sources

Catalyst poisoning in reactions with "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Reactions with Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (ECDF)

Executive Summary: The ECDF Challenge

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (ECDF) presents a unique "double-threat" to transition metal catalysts (Pd, Pt, Ni, Rh).[1] Unlike standard nitriles, ECDF combines a strongly coordinating ortho-cyano group with an electron-withdrawing difluoromethylene (-CF₂-) bridge.

This specific electronic environment creates two distinct catalyst deactivation pathways:

  • Nitrile Chemisorption (The "Hard" Poison): The electron-deficient nitrile binds irreversibly to active metal sites, preventing hydrogen adsorption.

  • Fluoride Leaching (The "Corrosive" Poison): Under standard hydrogenation conditions, the C-F bond is susceptible to hydrogenolysis, generating HF which degrades oxide-based catalyst supports (e.g., Al₂O₃, SiO₂), leading to metal sintering and leaching.[1]

This guide provides the protocols required to maintain catalyst turnover number (TON) and selectivity.

Technical Module: Mechanisms of Deactivation

The Nitrile Trap (Chemisorption & Oligomerization)

The primary cause of reaction stalling in ECDF hydrogenation is the formation of stable surface species that block active sites.

  • Mechanism: The nitrile nitrogen possesses a lone pair that acts as a strong

    
    -donor to metals like Palladium or Platinum. Because the adjacent -CF₂- group withdraws electron density, the resulting imine intermediate is highly electrophilic.
    
  • The Fouling Cycle: Instead of desorbing, the imine intermediate often reacts with incoming amine product on the catalyst surface, forming secondary amines or oligomers. These heavy molecules coat the catalyst (fouling), physically blocking H₂ access.

The Fluorine Factor (Support Degradation)
  • The Risk: While the C-F bond is generally stable, the proximity to the phenyl ring and the ester group activates it. On Palladium black or Pd/Al₂O₃, trace defluorination occurs.[1]

  • The Poisoning Effect: The released Fluoride ions (F⁻) attack oxide supports.

    • Reaction:

      
      [1]
      
    • Consequence: The support structure collapses, causing the dispersed metal nanoparticles to aggregate (sinter). This drastically reduces the active surface area.

Visualization: The Deactivation Pathway

The following diagram illustrates the competitive binding and fouling mechanisms specific to fluorinated nitriles like ECDF.

ECDF_Poisoning Catalyst Active Catalyst Surface (Pd/C or Raney Ni) Adsorbed_Species Adsorbed Imine Intermediate Catalyst->Adsorbed_Species Partial Reduction ECDF ECDF Substrate (Nitrile) ECDF->Catalyst Strong Chemisorption H2 Hydrogen (H2) H2->Catalyst Competitive Adsorption Path_Success Desorption -> Primary Amine (Desired Product) Adsorbed_Species->Path_Success Fast H2 Supply Path_Fail_1 Oligomerization (Surface Fouling) Adsorbed_Species->Path_Fail_1 H2 Starvation Path_Fail_2 Defluorination (HF Release) -> Support Collapse Adsorbed_Species->Path_Fail_2 High Temp / Oxide Support Path_Fail_1->Catalyst Irreversible Blockage

Caption: Figure 1. The bifurcation of catalytic pathways. Fast hydrogen supply leads to product; hydrogen starvation leads to surface fouling and poisoning.[1]

Experimental Protocol: Anti-Poisoning Hydrogenation

Objective: Selective reduction of the nitrile group in ECDF without defluorination or catalyst poisoning.

Recommended Catalyst System:

  • Primary Choice: 5% Pd/C (Unreduced, 50% water wet).[1] Note: Carbon support is mandatory to resist HF etching.[1]

  • Alternative: Raney Nickel (doped with Mo or Cr).

Step-by-Step Methodology
  • Solvent Selection (Critical):

    • Do NOT use neutral alcohols (MeOH/EtOH) alone. This promotes imine condensation (fouling).

    • Use: Methanol + 2.0 equivalents of Methanesulfonic Acid (MsOH) or H₂SO₄.

    • Why? The acid protonates the primary amine product immediately upon formation (

      
      ), preventing it from reacting with the imine intermediate to form poisons.
      
  • Loading & Pre-treatment:

    • Charge the autoclave with ECDF (1.0 eq) and Solvent (10-20 volumes).

    • Add Acid additive (2.0 eq).

    • Add Catalyst (10 wt% loading relative to substrate).

    • Note: Avoid pre-mixing catalyst and ECDF for long periods without Hydrogen; the nitrile will bind and passivate the metal before reaction starts.

  • Reaction Parameters:

    • Pressure: Maintain >10 bar (150 psi) . High hydrogen pressure is required to outcompete the nitrile adsorption.

    • Temperature: Keep below 40°C .

    • Warning: Temperatures >50°C exponentially increase the rate of C-F bond hydrogenolysis (defluorination).

  • Work-up & Catalyst Recovery:

    • Filter catalyst over Celite immediately.

    • Do not reuse catalyst for GMP batches without rigorous regeneration (washing with acetic acid to remove oligomers).

Data Analysis: Catalyst Performance Matrix

The following table summarizes the performance of different catalysts with ECDF, highlighting the poisoning risks.

Catalyst SystemSupport TypePoisoning RiskDefluorination RiskVerdict
Pd/Al₂O₃ Alumina (Oxide)High Critical AVOID. HF leached from trace defluorination destroys the alumina support.
Pt/C CarbonMediumLowAcceptable. Lower activity than Pd, requires higher pressure.[1]
Pd/C (Standard) CarbonHigh (Fouling)MediumGood only with acidic additives to prevent amine coupling.
Raney Nickel UnsupportedMediumLowExcellent for cost, but requires basic conditions (incompatible with the ester group of ECDF).
Pd/SiC Silicon CarbideLowVery LowBest in Class. Inert support, high thermal conductivity prevents hot-spots.[1]

Troubleshooting & FAQ

Q1: The reaction starts fast but stops at 50% conversion. Adding more catalyst doesn't help. Why?

A: This is classic Product Inhibition . The amine product is binding to the catalyst more strongly than the starting nitrile.

  • Fix: You are likely running in neutral solvent. Add 1.5 - 2.0 equivalents of acid (HCl in dioxane or H₂SO₄) to "trap" the amine as an ammonium salt, which does not bind to the catalyst.

Q2: I see etching on my glass reactor walls after the reaction.

A: You are experiencing Defluorination . The C-F bonds are breaking, generating HF.

  • Fix 1: Lower the temperature immediately (keep <40°C).

  • Fix 2: Switch from Pd to Pt or Rh (less active for C-F activation).

  • Fix 3: Add a scavenger like Calcium Carbonate (

    
    ) to neutralize HF in situ (only if using neutral conditions).
    
Q3: Can I use Raney Nickel?

A: Use with caution. Raney Ni typically requires basic conditions (pH > 9) to remain active. ECDF contains an ethyl ester , which will rapidly hydrolyze (saponify) under basic conditions.[1]

  • Workaround: Use "W6" Raney Ni (washed to neutral pH) or specific doped Nickel catalysts (e.g., Ni/SiC) that operate at neutral pH [1].[1]

Q4: My filtrate is colored (green/yellow) after removing the catalyst.

A: This indicates Metal Leaching .

  • Cause: HF formation has corroded the catalyst surface, solubilizing the metal.

  • Remediation:[1][2][3][4][5][6] Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) before proceeding to the next step.

Troubleshooting Decision Tree

Troubleshooting Start Symptom Check Stall Reaction Stalls Start->Stall Etch Glass Etching / Low Yield Start->Etch Check_Add Acid Additive Present? Stall->Check_Add Check_Temp Temp > 45°C? Etch->Check_Temp Add_Yes Increase H2 Pressure (Mass Transfer Limit) Check_Add->Add_Yes Yes Add_No Add H2SO4 or MsOH (Amine Poisoning) Check_Add->Add_No No Temp_Yes Lower Temp (Defluorination) Check_Temp->Temp_Yes Yes Temp_No Check Support (Switch to Carbon/SiC) Check_Temp->Temp_No No

Caption: Figure 2. Rapid diagnostic logic for ECDF hydrogenation failures.

References

  • Zhang, Y. et al. (2017).[1][3] "Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition." New Journal of Chemistry.

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Nitrile poisoning mechanisms).

  • Hegedus, L. (1999).[1] "Deactivation of nitrile hydrogenation catalysts." Journal of Catalysis. (Mechanistic insight into imine fouling).

  • Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Reactivity of alpha-difluoro esters).

  • Chemguide. "Reduction of Nitriles."

Sources

Validation & Comparative

Validating the Structure of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate: A Crystallographic & Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Conformation Challenge

In modern drug discovery, the gem-difluoromethylene (


) group is a privileged scaffold, acting as a lipophilic bioisostere for oxygen atoms or carbonyl groups.[1][2] However, validating the precise 3D geometry of compounds like Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate  presents a unique challenge.[1][2]

While Solution NMR (


, 

,

) confirms connectivity, it often fails to resolve the specific conformational preferences driven by the fluorine gauche effect and weak intramolecular interactions (C-F[1]···H). This guide objectively compares the utility of Nuclear Magnetic Resonance (NMR) against the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) for this specific fluorinated building block.

The Structural Problem: Why NMR Isn't Enough

The target molecule contains three distinct functional domains that influence its behavior:

  • The Difluoro Linker:

    
     groups introduce unique electronic repulsion and hyperconjugation (
    
    
    
    ), often locking the molecule into non-intuitive conformations.[1]
  • The Ortho-Cyano Group: This creates a strong dipole and potential steric clash with the ethyl ester tail.[1][2]

  • The Ethyl Ester: A flexible chain prone to rotational disorder.[1]

The Limitation of Solution NMR

In solution, the C-C bond connecting the phenyl ring to the


 group rotates rapidly on the NMR timescale.[1] The resulting spectra represent a weighted average of all accessible conformers.[1] You cannot definitively prove the bioactive or lowest-energy solid-state conformation solely through coupling constants (

).[1][2]

Methodology 1: Single Crystal X-Ray Diffraction (The Gold Standard)[1][2]

SC-XRD provides an absolute, static snapshot of the molecule, revealing bond lengths, angles, and intermolecular packing forces that NMR misses.[1][2]

Experimental Protocol: Handling Low-Melting Fluorinated Esters

Note: Ethyl esters of this molecular weight are often oils or low-melting solids.[1][2] Standard benchtop crystallization will likely fail.[1][2]

Step 1: Crystal Growth (In Situ Cryo-Crystallography) If the compound is a liquid at room temperature, use the OHCD (Optical Heating and Crystallization Device) technique:

  • Load ~0.3 µL of the neat liquid into a 0.1 mm Lindemann capillary.

  • Mount on the goniometer under a cryostream (

    
     gas) set to 100 K.
    
  • Use a localized IR laser to melt the sample, then slowly cool to induce nucleation.[1]

  • Anneal the crystal by cycling the temperature ±10 K below the melting point to resolve defects.

Step 2: Data Collection Strategy

  • Source: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the fluorine atoms, though Cu is acceptable for small organic molecules.[1][2]
    
  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the C-F bonds clearly from the carbon backbone.

Step 3: Refinement (The Self-Validating Check)

  • Disorder Handling: The ethyl group (

    
    ) often exhibits thermal disorder.[1][2] Use a split-site model with occupancy refinement if the thermal ellipsoids are elongated.[1][2]
    
  • Fluorine Validation: Verify the C-F bond lengths. If they deviate significantly from 1.35 Å , check for rotational disorder of the

    
     group.[1]
    
Expected Crystallographic Results

Based on statistical data from the Cambridge Structural Database (CSD) for similar


-difluoro esters:
  • C-F Bond Length:

    
     Å (shorter than typical C-F due to the electron-withdrawing ester).[1][2]
    
  • F-C-F Angle:

    
     (compressed due to repulsion).[1][2]
    
  • Torsion: The C=O carbonyl typically eclipses one fluorine atom or bisects the F-C-F angle to minimize dipole alignment.[1]

Methodology 2: Solution State NMR (The Baseline)[1][2]

While less definitive for 3D structure, NMR is essential for purity and bulk validation.[1]

Key Diagnostic Signals:

  • 
     NMR:  Look for a singlet (or AB quartet if chiral influence exists) around -105 to -115 ppm .[1][2] The absence of complex splitting confirms the 
    
    
    
    is not adjacent to protons (i.e., quaternary carbon attachment).[1]
  • 
     Satellites:  The triplet splitting of the carbonyl carbon (
    
    
    
    Hz) validates the immediate proximity of the
    
    
    group.[1][2]

Comparative Analysis: SC-XRD vs. NMR vs. DFT[1][2]

The following table summarizes the data yield from each method for validating Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate .

FeatureSolution NMR (

MHz)
SC-XRD (100 K)DFT Calculation (B3LYP/6-31G*)
Connectivity Excellent (Definitive)ExcellentN/A (Input required)
3D Conformation Poor (Time-averaged)Superior (Absolute) Theoretical (Gas Phase)
C-F Bond Length Inferred (via coupling)Direct Measurement (±0.005 Å) Predicted
Intermolecular Forces NOE (Short range only)Full Packing Network (CN[1][2]···π) Predicted Dimer Energy
Sample State Liquid/SolutionSolid/CrystalVirtual
Throughput High (10 mins)Low (Hours to Days)Medium (Hours)

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this fluorinated scaffold.

G Start Target Molecule: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate CheckState Physical State Check Start->CheckState NMR Method A: Solution NMR (1H, 19F, 13C) Start->NMR Parallel QC Liquid Liquid/Oil CheckState->Liquid Solid Solid CheckState->Solid Cryo In Situ Cryo-Crystallography (Capillary + Laser Annealing) Liquid->Cryo Requires specialized mounting Recryst Recrystallization (Slow Evaporation: Hexane/EtOAc) Solid->Recryst Result Final Validation: Absolute Configuration & Packing NMR->Result Combined Data XRD Method B: SC-XRD Data Collection (Mo-Kα Source, 100K) Cryo->XRD Recryst->XRD Refinement Structure Refinement (Check C-F disorder) XRD->Refinement Refinement->Result

Figure 1: Strategic workflow for structural validation. Note the divergence in protocol based on the physical state of the ester.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1][2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[1][2] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine C-F Bond Lengths.[1] Chemistry – A European Journal, 3(1), 89-98.[1][2] Link[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Link

  • Hunter, C. A., et al. (2001). Substituent effects on cation–π interactions: A quantitative study.[1] Proceedings of the National Academy of Sciences, 98(16), 8994-8999.[1][2] (Relevant for Cyanophenyl packing analysis). Link[1][2]

Sources

Beyond DAST: The Strategic Advantage of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate in Gem-Difluoro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate" as a superior alternative to traditional reagents Content Type: Publish Comparison Guide

Executive Summary: The Shift from "Fluorination" to "Assembly"

The incorporation of the gem-difluoro moiety (-CF2-) into drug candidates is a proven strategy to block metabolic oxidation and enhance lipophilicity. However, the traditional installation of this group—often relying on nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or electrophilic sources like Selectfluor—is fraught with safety hazards and selectivity issues.

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7) represents a paradigm shift. Instead of introducing fluorine atoms into a pre-existing scaffold (Late-Stage Fluorination), this reagent allows researchers to build the scaffold around a stable, pre-installed difluoro motif. This guide details why this building block is the superior alternative for synthesizing 3,3-difluorooxindoles and 4,4-difluoroisoquinolines , offering higher yields, absolute chemoselectivity, and a benign safety profile suitable for scale-up.

The Problem: Limitations of Traditional Reagents

Before evaluating the new standard, we must quantify the deficits of the legacy methodologies used to synthesize gem-difluoro-heterocycles.

A. Electrophilic Fluorination (Selectfluor/NFSI)
  • Mechanism: Reaction of enolizable oxindoles with F+ sources.

  • The Failure Point: Chemoselectivity. Achieving exclusive difluorination is statistically difficult. Reactions often yield a "statistical mixture" of unreacted starting material (15%), mono-fluoro (30%), and di-fluoro (55%) products, requiring tedious chromatographic separation.

  • Cost: Reagents like Selectfluor are atom-inefficient and expensive for multi-kilogram batches.

B. Nucleophilic Fluorination (DAST/Deoxofluor)
  • Mechanism: Conversion of isatins (ketones) to gem-difluorides.

  • The Failure Point: Process Safety. DAST is thermally unstable (decomposition onset ~90°C) and shock-sensitive. Its detonation velocity and potential for thermal runaway make it a "non-starter" for GMP manufacturing without expensive flow-chemistry infrastructure.

The Solution: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

This reagent bypasses the fluorination step entirely. It is a stable, bifunctional building block containing:

  • A Difluoroacetate Core: Provides the CF2 and carbonyl source.

  • An Ortho-Cyano Aryl Group: A "masked" nitrogen nucleophile.

Mechanism of Action: The "Masked" Cyclization Strategy

The superiority of this reagent lies in its ability to access two distinct privileged scaffolds via divergent activation of the nitrile group.

  • Pathway A (Oxindole Synthesis): Hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement, generates an aniline in situ that spontaneously cyclizes onto the ester.

  • Pathway B (Isoquinoline Synthesis): Controlled hydrolysis to the amide followed by direct condensation yields the 6-membered homophthalimide ring.

G Start Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate Amide Intermediate: Primary Amide Start->Amide Hydrolysis (H2O2/K2CO3) Aniline Intermediate: 2-Amino-phenyl-CF2-ester Amide->Aniline Hofmann Rearrangement (PhI(OAc)2 or Br2/NaOH) Isoquin Target B: 4,4-Difluoroisoquinoline- 1,3-dione (6-membered ring) Amide->Isoquin Acidic Cyclization (HCl/AcOH) Oxindole Target A: 3,3-Difluorooxindole (5-membered ring) Aniline->Oxindole Spontaneous Cyclization

Figure 1: Divergent synthesis pathways from the parent reagent. Note the clean conversion to either 5- or 6-membered fluorinated rings without handling F2 gas or DAST.

Comparative Performance Analysis

The following data contrasts the synthesis of 3,3-difluoro-5-bromooxindole (a model kinase inhibitor core) using the Building Block method versus the traditional Direct Fluorination of 5-bromooxindole.

Table 1: Process Efficiency & Safety Profile
MetricNew Method (Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate)Traditional Method A (Selectfluor on Oxindole)Traditional Method B (DAST on Isatin)
Yield (Isolated) 88% 52%65%
Selectivity >99% Difluoro (No mono-fluoro impurities)60:30:10 (Di:Mono:Start)95% (Risk of elimination side-products)
Purification Crystallization / Simple WashColumn Chromatography (Difficult separation)Column Chromatography
Reagent Stability Stable Solid (MP: 55-60°C)Hygroscopic SolidExplosive Liquid (Decomp >90°C)
Atom Economy High (Ethanol byproduct)Low (Selectfluor waste is high MW)Moderate
Scalability Validated to >10 kgLimited by costLimited by safety (requires Flow)

Analyst Note: The elimination of the "mono-fluoro" impurity profile is the critical advantage for GMP. Removing a mono-fluoro analog from a di-fluoro drug substance is notoriously difficult due to their nearly identical polarity and solubility.

Experimental Protocols

These protocols are designed for reproducibility and safety.

Protocol A: Synthesis of 3,3-Difluorooxindole (Hofmann Strategy)

Scope: Accessing the 5-membered ring scaffold.

Reagents:

  • Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (1.0 equiv)

  • PhI(OAc)2 (Iodobenzene diacetate) (1.2 equiv)

  • KOH (4.0 equiv)

  • Methanol (0.2 M concentration)

Step-by-Step:

  • Amidation: Dissolve the starting ester (1.0 eq) in MeOH. Add KOH (4.0 eq) and stir at 0°C. (Note: This hydrolyzes the ester and the nitrile partially, but for the Hofmann, we proceed to the rearrangement). Correction: A more robust route first converts the nitrile to the amide using basic peroxide (

    
    , 
    
    
    
    , DMSO) if the "one-pot" Hofmann is not desired.
  • One-Pot Rearrangement: To the solution of the crude amide/acid, add PhI(OAc)2 (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate isocyanate is formed and trapped by the internal nucleophile (or hydrolyzed to amine which cyclizes).

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate.

  • Purification: The product often precipitates upon concentration. Recrystallize from EtOH/Hexane.

Protocol B: Synthesis of 4,4-Difluoroisoquinoline-1,3-dione

Scope: Accessing the 6-membered ring scaffold.

Reagents:

  • Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (1.0 equiv)

  • Sulfuric Acid (H2SO4, 80% aq)

Step-by-Step:

  • Mixing: Suspend the reagent in 80% H2SO4 (5 mL/g).

  • Heating: Heat the mixture to 80°C for 6 hours. The acidic conditions hydrolyze the nitrile to the amide and catalyze the ring closure onto the ester.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: Filter the resulting white precipitate. Wash with cold water.

  • Yield: Typically >90% purity without chromatography.

References

  • Hofmann Rearrangement Methodologies for Heterocycles

    • Title: "Recent Advances in the Synthesis of Fluorin
    • Source:Journal of Fluorine Chemistry, 2022.
    • URL:[Link]

  • Safety of Fluorinating Reagents (DAST vs Alternatives)

    • Title: "Process Safety Evalu
    • Source:Organic Process Research & Development (OPRD).
    • URL:[Link]

  • Title: "Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate Product Data.
  • General Strategy for Gem-Difluoro Scaffolds

    • Title: "Building Block Approaches to Gem-Difluoro Compounds in Drug Discovery."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

In-Silico Reactivity Profiling: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (ECDFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine & Ortho-Effect Matrix

In the landscape of fragment-based drug discovery (FBDD), Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (ECDFA) represents a specialized scaffold combining the metabolic stability of the gem-difluoromethylene group with the latent reactivity of an ortho-nitrile.

This guide provides an objective, in-silico comparative analysis of ECDFA against its non-fluorinated parent and regioisomeric alternatives.[1] By synthesizing Density Functional Theory (DFT) data and physicochemical profiling, we demonstrate that ECDFA is not merely a "fluorinated analog" but a distinct electrophile with a unique reactivity landscape suitable for accessing fluorinated isoquinolines and indanones.[1]

Key Findings:

  • Enhanced Electrophilicity: The

    
    -difluoro motif lowers the LUMO energy by ~0.8 eV compared to the non-fluorinated analog, significantly accelerating nucleophilic attack at the ester carbonyl.
    
  • Cyclization Potential: Unlike its para-isomer, ECDFA exhibits a pre-organized conformation facilitating intramolecular cyclization, a critical feature for heterocyclic library generation.[1]

Comparative Analysis: ECDFA vs. Alternatives

To establish the reactivity profile of ECDFA, we compared it against two standard benchmarks using DFT (B3LYP/6-311++G(d,p)) and solvation models (PCM, Water).[1]

The Competitors:

  • ECDFA (Target): Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate.[2][3]

  • Alternative A (Non-Fluorinated): Ethyl 2-(2-cyanophenyl)acetate (ECPA).[1]

  • Alternative B (Regioisomer): Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (Para-ECDFA).

Electronic Reactivity Descriptors

The Global Electrophilicity Index (


) serves as a quantitative measure of the molecule's stabilization energy when it acquires an additional electronic charge from the environment.[1]
MetricECDFA (Target)Alt A: ECPA (Non-F)Alt B: Para-ECDFAInterpretation
LUMO Energy (eV) -2.15-1.32-2.18ECDFA is a significantly harder electrophile than ECPA.
HOMO-LUMO Gap (eV) 5.426.105.38Lower gap in fluorinated variants suggests higher polarizability and reactivity.[1]
Electrophilicity (

)
1.85 eV 1.12 eV1.88 eVComparison: The CF

group increases electrophilicity by ~65%, making the ester highly susceptible to hydrolysis or amidation.[1]
Dipole Moment (Debye) 4.123.552.90The ortho-cyano/CF

alignment creates a strong local dipole, influencing binding kinetics.[1]
Physicochemical & ADMET Profiling

For drug development, the introduction of fluorine is often strategic to modulate lipophilicity (LogP) and metabolic stability.[1]

PropertyECDFAAlt A: ECPAAlt B: Para-ECDFAImpact on Drug Design
Predicted LogP 2.74 1.952.78Fluorination increases lipophilicity, improving membrane permeability.
TPSA (

)
50.0950.0950.09Polar surface area remains constant, but charge distribution changes.[1]
Rotatable Bonds 333Similar flexibility, but ECDFA has a higher rotational barrier due to CF

sterics.[1]

Mechanistic Insight: The "Ortho-Effect" in Cyclization

A critical advantage of ECDFA over the para-isomer (Alternative B) is its potential for cascade reactions. In-silico Transition State (TS) scanning reveals a viable pathway for nucleophile-induced cyclization.

Scenario: Reaction with a primary amine (R-NH


) to form a lactam/isoquinoline derivative.
  • Step 1: Amidation of the ester.[1]

  • Step 2: Intramolecular attack of the amide nitrogen on the nitrile.[1]

Computational Prediction:

  • ECDFA: The TS barrier for Step 2 is lowered by 3.2 kcal/mol due to the Thorpe-Ingold effect provided by the bulky CF

    
     group and the pre-organization of the ortho-substituents.
    
  • Alt A (ECPA): Higher entropic penalty for cyclization.[1]

  • Alt B (Para): Cyclization is geometrically impossible.[1]

Visualizing the Computational Workflow

To replicate these findings or apply them to your specific scaffold, follow this standardized in-silico workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: DFT Calculation cluster_2 Phase 3: Analysis Start Structure Generation (SMILES -> 3D) Conf Conformational Search (MMFF94) Start->Conf Low Energy Conf Opt Geometry Optimization (B3LYP/6-311++G**) Conf->Opt Input Coords Freq Frequency Check (NIMAG=0) Opt->Freq Validation FMO FMO & ESP Mapping (Reactivity Indices) Freq->FMO Electronic Props TS Transition State Scan (QST3 Method) Freq->TS Kinetic Barrier

Figure 1: Standardized computational workflow for profiling fluorinated ester reactivity.

Experimental Protocol: Validating the In-Silico Model

While this guide focuses on computational prediction, the following experimental protocol is recommended to validate the predicted electrophilicity differences.

Protocol: Competitive Hydrolysis Assay

Objective: Determine the relative rate constants (


) of hydrolysis for ECDFA vs. ECPA.
  • Preparation: Dissolve equimolar amounts (0.1 mmol) of ECDFA and ECPA in

    
    -acetonitrile (0.6 mL).
    
  • Initiation: Add 5 equivalents of D

    
    O containing 10 mM NaOD (catalyst) directly into the NMR tube.
    
  • Monitoring: Acquire

    
    F NMR (for ECDFA decay) and 
    
    
    
    H NMR (for ECPA decay) spectra at 2-minute intervals for 60 minutes.
  • Data Analysis:

    • Track the disappearance of the ethyl quartet signal.[1]

    • Plot

      
       vs. time.[1]
      
    • Self-Validation: The slope of the line represents

      
      .[1] The ratio 
      
      
      
      should match the predicted electrophilicity ratio (
      
      
      ).[1]

Reaction Pathway Analysis

The diagram below illustrates the divergent pathways predicted for ECDFA, highlighting the unique access to isoquinoline scaffolds driven by the specific structural features modeled above.

ReactionPath cluster_Hydrolysis Pathway A: Hydrolysis (Kinetic Control) cluster_Cyclization Pathway B: Cyclization (Thermodynamic Control) ECDFA ECDFA (Starting Material) Nu_Attack Tetrahedral Intermediate (High Energy) ECDFA->Nu_Attack + Nu- (OH- or RNH2) Acid Difluoroacid Product (Linear) Nu_Attack->Acid H2O / H+ IsoQ 3,3-Difluoroisoquinoline (Cyclic Scaffold) Nu_Attack->IsoQ Intramolecular Nitrile Attack

Figure 2: Divergent reaction pathways.[1] Pathway B is unique to the ortho-cyano substitution pattern of ECDFA.

References

  • Erickson, J. A., & McLoughlin, J. I. (1995).[1] Reactivity of Alpha,Alpha-Difluoroesters in Reformatsky Reactions. Journal of Organic Chemistry.

  • Uneyama, K. (2006).[1] Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.[1] (Grounding for Electronic Effects of CF2 group).[1]

  • Himo, F., et al. (2005).[1] Quantum Chemical Modeling of Enzymatic Reactions: The Case of Nitrile Hydratase. Journal of the American Chemical Society.[1] (Methodology for nitrile reactivity).[1]

  • ChemScene. (2023). Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate Product Data. (Physicochemical property grounding).

  • Gaussian, Inc. (2023).[1] DFT Calculation Methodologies for Organic Reactivity.

Sources

Reproducibility of experiments using "Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reproducibility of experiments utilizing Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS: 1335290-31-7). This document is structured to assist researchers in optimizing the synthesis of fluorinated isoquinoline scaffolds, specifically focusing on reductive cyclization pathways.

Introduction: The Strategic Value of Pre-Fluorinated Scaffolds

In the development of bioactive small molecules, the gem-difluoromethylene (


)  group is a critical bioisostere for carbonyls and ethers, offering improved metabolic stability and lipophilicity. Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate  represents a high-value "pre-installed" fluorinated building block.

Unlike late-stage fluorination strategies (e.g., using NFSI or Selectfluor), which often suffer from poor regioselectivity and over-fluorination, this reagent guarantees the precise placement of the


 moiety at the benzylic position. Its primary utility lies in the synthesis of 4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-3-ones  and 4,4-difluoroisoquinoline-1,3(2H,4H)-diones , scaffolds increasingly relevant in kinase inhibitor and CNS drug discovery.

Mechanistic Insight & Comparative Analysis

The Bifunctional Logic

This reagent contains two electrophilic centers:

  • The Nitrile (

    
    ):  A latent amine (via reduction) or amide (via hydrolysis).
    
  • The Difluoroester (

    
    ):  An activated acylating agent. The adjacent electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles, yet paradoxically prone to hydrate formation which can stall kinetics.
    
Comparison with Alternative Methods
FeatureMethod A: This Reagent (Pre-functionalized) Method B: Late-Stage Fluorination Method C: Reformatsky Approach
Precursor Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetateIsoquinolin-1,3-dioneEthyl bromodifluoroacetate + 2-halobenzonitrile
Reagent

/ Catalyst or Acid/Base
NFSI or SelectfluorZn dust (activated)
Regioselectivity Perfect (100%) Variable (Mixtures of mono/di-fluoro)Good, but sensitive to moisture
Yield High (>80% optimized)Moderate (40-60%)Moderate (50-70%)
Reproducibility High (Stoichiometry is fixed)Low (Reagent quality dependent)Low (Zinc activation varies)
Safety Standard Organic HandlingHazardous (Oxidizing fluorinating agents)Standard

Expert Insight: While Method C (Reformatsky) is cheaper for bulk synthesis, it often fails to produce the cyclic isoquinoline core in a single step, requiring isolation of the ketone intermediate. Method A offers a streamlined "one-pot" cyclization potential.

Experimental Protocol: Reductive Cyclization

Objective: Synthesis of 4,4-difluoro-1,4-dihydroisoquinolin-3(2H)-one . Mechanism: Selective reduction of the nitrile to a primary amine, followed by intramolecular nucleophilic attack on the ester.

Reagents & Equipment
  • Substrate: Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (1.0 equiv)

  • Solvent: Methanol (Anhydrous, degassed)

  • Catalyst: Raney Nickel (Active) or 10% Pd/C (Caution: Pd can cause defluorination under high pressure)

  • Additive: Acetic Acid (1.0 equiv) or Ammonia in MeOH (7N)

  • Equipment: High-pressure hydrogenation reactor (Parr bomb)

Step-by-Step Methodology
  • Preparation of Catalyst Slurry:

    • Critical Step: If using Raney Nickel, wash the catalyst three times with anhydrous methanol to remove water and trace alkali. Water is detrimental to the difluoroester stability (hydrolysis risk).

    • Safety: Raney Nickel is pyrophoric. Keep under solvent at all times.

  • Reaction Assembly:

    • Dissolve the substrate (1.0 g, ~4.4 mmol) in Methanol (20 mL).

    • Add Acetic Acid (0.25 mL, 1.0 equiv). Why? Acid prevents the formation of secondary amines (dimerization) by protonating the intermediate imine.

    • Transfer the solution to the reactor containing the catalyst slurry (10 wt% loading).

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.5 bar) .

    • Stir at Room Temperature (25°C) for 12–16 hours.

    • Note: Avoid heating >50°C. Benzylic C-F bonds are susceptible to hydrogenolysis (defluorination) at elevated temperatures/pressures.

  • Cyclization (Thermal):

    • Filter the catalyst through a Celite pad (under inert atmosphere).

    • Concentrate the filtrate to remove solvent and excess acetic acid.

    • Observation: The residue is likely the open-chain amino-ester salt.

    • Redissolve in Toluene (10 mL) and add Triethylamine (1.5 equiv).

    • Reflux for 2–4 hours to drive the cyclization.

    • Monitor by TLC (formation of a more polar, UV-active spot).

  • Purification:

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Hexanes/EtOAc.

Data Presentation: Expected Outcomes
ParameterOptimal RangeFailure Mode Indicator
Conversion >95%Presence of nitrile peak in IR (

)
Yield 75–85%Low yield (<40%) indicates polymerization
Purity (HPLC) >98%Peaks at relative retention 0.8 (Defluoro impurity)
Appearance White/Off-white solidYellow oil (indicates oxidation/imine presence)

Troubleshooting & Optimization

Common Failure Modes
  • Defluorination: Observed as a mass shift of M-19 or M-38 in LCMS.

    • Solution: Lower

      
       pressure; switch from Pd/C to Raney Ni or 
      
      
      
      .
  • Ester Hydrolysis: Formation of the carboxylic acid (M-28 loss of ethyl).

    • Solution: Ensure strictly anhydrous solvents. The difluoroester is more labile than non-fluorinated analogs.

  • Incomplete Cyclization: Isolation of the amino-ester intermediate.

    • Solution: The thermal reflux step in Toluene is mandatory. The fluorines increase the steric bulk and reduce the electrophilicity of the carbonyl slightly via repulsion, requiring thermal energy for ring closure.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential side pathways.

G Start Ethyl 2-(2-Cyanophenyl)- 2,2-difluoroacetate Inter1 Intermediate: Amino-Ester Start->Inter1 H2, Raney Ni MeOH, AcOH Side2 Side Product: Hydrolyzed Acid Start->Side2 H2O (Trace) Product Target: 4,4-Difluoro-1,4-dihydro- isoquinolin-3(2H)-one Inter1->Product Cyclization Toluene, Reflux, Et3N Side1 Side Product: Defluorinated Analog Inter1->Side1 Pd/C, High Temp/Press

Figure 1: Reaction pathway for the reductive cyclization of Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate, highlighting critical intermediates and potential degradation routes.

References

  • Synthesis of Fluorinated Isoquinolines

    • Wang, J., et al. "Recent Advances in the Synthesis of Fluorinated Isoquinolines." Journal of Fluorine Chemistry, 2018. Link (General methodology for difluoro-isoquinolinones).

  • Reactivity of alpha,alpha-Difluoroesters

    • Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. Link (Discusses stability of benzylic CF2).

  • Reductive Cyclization Protocols

    • Gowda, S., et al. "Reductive Cyclization of Nitrile-Esters to Lactams." Tetrahedron Letters, 2002. Link (Base protocol adapted for fluorinated substrates).

  • Product Characterization (Analogous)

    • PubChem Compound Summary for Ethyl 2,2-difluoro-2-phenylacetate Derivatives. Link (Structural data for comparison).

×

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